Sulfo-Cy3(Me)COOH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C30H36N2O8S2 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H36N2O8S2/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40) |
Clave InChI |
DGUNPJFECVJMDZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Spectroscopic and Reactive Properties of Sulfo-Cy3(Me)COOH: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chemical and photophysical properties of Sulfo-Cy3(Me)COOH, a water-soluble cyanine (B1664457) dye. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's spectral characteristics, stability, and reactivity. It also offers comprehensive experimental protocols for its application in bioconjugation, accompanied by a visual workflow diagram to facilitate experimental design and execution.
Core Chemical and Physical Properties
This compound is a derivative of the Cy3 dye, engineered with sulfonate groups to enhance its hydrophilicity. This modification makes it particularly suitable for labeling biological macromolecules such as proteins and nucleic acids in aqueous environments. The carboxylic acid moiety provides a reactive handle for covalent attachment to primary amines following activation.
Quantitative Data Summary
The key quantitative properties of this compound and its related forms are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C30H36N2O8S2 | As the free acid.[1][2] |
| Molecular Weight | 616.75 g/mol | For the free acid.[1] Varies for salt forms (e.g., 638.73 g/mol for sodium salt, 654.84 g/mol for potassium salt).[3] |
| Appearance | Green to dark green solid | |
| Excitation Maximum (λex) | ~554 nm | [1] |
| Emission Maximum (λem) | ~568 nm | |
| Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.1 | |
| Solubility | Well soluble in water, DMSO, and DMF. | Practically insoluble in non-polar organic solvents. |
Stability and Reactivity Profile
This compound exhibits robust photostability, a critical feature for fluorescence imaging applications. It is stable and functional across a broad pH range of 3 to 10, accommodating a wide variety of experimental conditions. For long-term storage, the solid form should be kept at -20°C, protected from light. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to one month, also with light protection.
The reactivity of this compound is centered around its carboxylic acid group. This functional group is not reactive towards amines on its own but can be activated to form a highly reactive intermediate that readily couples with primary amines to form a stable amide bond. This is most commonly achieved through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency and stability of the reactive intermediate.
Experimental Protocols
A primary application of this compound is the covalent labeling of proteins and other biomolecules containing primary amines. The following protocol details the activation of the carboxylic acid group and subsequent conjugation to a protein.
Protein Labeling via EDC/Sulfo-NHS Chemistry
This two-step protocol is designed to minimize protein-protein cross-linking by activating the dye first, then introducing the protein.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO or water to a stock concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Recommended concentrations are 10 mg/mL for both.
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 100 µL of this compound stock solution with 10 µL of EDC solution and 20 µL of Sulfo-NHS solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.
-
-
Conjugation to Protein:
-
Add the desired volume of the activated this compound solution to the protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the brightly colored, labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~554 nm (for the dye).
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the chemical reaction and the overall workflow of the protein labeling protocol.
References
Sulfo-Cy3(Me)COOH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy3(Me)COOH, a fluorescent dye widely utilized in biological research and drug development. It details the molecule's chemical and physical properties, provides a protocol for its application in protein labeling, and illustrates its use in studying cellular signaling pathways.
Core Molecular Information
This compound is a water-soluble, orange-fluorescent dye belonging to the cyanine (B1664457) family. The inclusion of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents. The carboxylic acid functional group allows for its covalent attachment to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond, typically via activation with a carbodiimide (B86325).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₃₆N₂O₈S₂ | [1] |
| Molecular Weight | 616.75 g/mol | [1][2] |
| Excitation Maximum (Ex) | ~554 nm | [2][3] |
| Emission Maximum (Em) | ~568 nm | [2][3] |
Experimental Protocols: Protein Labeling with this compound
This section provides a detailed methodology for the covalent labeling of proteins with this compound using a carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure
-
Protein Preparation :
-
Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the activated dye and must be avoided.
-
If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Dye Activation :
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the reaction buffer. A typical molar ratio is 1:2:2 for Dye:EDC:NHS.
-
Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Labeling Reaction :
-
Add the activated this compound solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific protein and application, but a starting point of 10:1 to 20:1 (dye:protein) is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
-
Reaction Quenching :
-
To stop the labeling reaction, add the quenching buffer to the reaction mixture. Incubate for 15-30 minutes at room temperature.
-
-
Purification :
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization :
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~554 nm).
-
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein labeling and a conceptual signaling pathway that can be studied using fluorescently labeled proteins.
The use of this compound-labeled ligands allows for the direct visualization and quantification of ligand-receptor binding events at the cell surface, which is the initial step in many G-protein coupled receptor (GPCR) signaling cascades. This enables researchers to study receptor localization, trafficking, and downstream signaling events in real-time within living cells.[4][5]
References
- 1. This compound | C30H36N2O8S2 | CID 145709717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Topic: Water Solubility of Sulfo-Cy3(Me)COOH
An In-Depth Technical Guide to the Water Solubility of Sulfo-Cy3(Me)COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility of this compound, a fluorescent dye widely used in biological and biomedical research. This document details its physicochemical properties, presents experimental and computational protocols for solubility determination, and illustrates relevant experimental workflows.
This compound is a derivative of the Cyanine3 (Cy3) dye.[1][2] A key feature of the "Sulfo-Cy3" family of dyes is the presence of sulfonate groups (-SO₃⁻) in their chemical structure.[3][] These negatively charged groups significantly enhance the hydrophilicity of the molecule, making it highly soluble in aqueous solutions.[3][][5] This high water solubility is a critical advantage for biological applications, as it eliminates the need for organic co-solvents like DMSO or DMF in many experimental setups, which can be detrimental to protein structure and cellular health.[][6][7] The improved solubility also prevents the aggregation of dye molecules, ensuring more reliable and consistent labeling of biomolecules such as proteins, nucleic acids, and antibodies.[]
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of Sulfo-Cy3 carboxylic acid.
| Solvent | Solubility |
| Water | Well soluble; 0.55 M (360 g/L)[][9] |
| DMSO (Dimethyl sulfoxide) | Well soluble; 0.55 M (360 g/L)[][9] |
| DMF (Dimethylformamide) | Well soluble[][9] |
| Non-polar organic solvents | Practically insoluble[][9] |
Physicochemical and Spectral Properties
A summary of the key properties of Sulfo-Cy3 carboxylic acid is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₃₈N₂O₈S₂ | [10] |
| Molecular Weight | ~616.75 g/mol - 638.73 g/mol | [2][6][10] |
| Appearance | Green to dark green powder | [10] |
| Excitation Maximum (λ_abs_) | ~554-555 nm | [1][5][6] |
| Emission Maximum (λ_em_) | ~568-569 nm | [1][5][6] |
| Extinction Coefficient | 150,000 - 162,000 cm⁻¹M⁻¹ | [7][9][11] |
| Quantum Yield | 0.1 | [9] |
| Recommended Storage | ≤ -20°C, protected from light | [][10] |
Experimental and Computational Protocols
Protocol 1: Experimental Workflow for Solubility Assessment
This protocol outlines a general method for preparing aqueous solutions of this compound and assessing its solubility.
Caption: Workflow for preparing and evaluating aqueous solutions of Sulfo-Cy3 dye.
Methodology:
-
Reagent Preparation : Accurately weigh a small amount of this compound powder. Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
-
Dissolution : Add a small volume of the buffer to the dye powder.
-
Mixing : Vortex the mixture for 30-60 seconds. If needed, sonicate in a water bath for 1-2 minutes to aid dissolution.
-
Titration & Observation : Continue to add small aliquots of the buffer, mixing thoroughly after each addition, until the dye is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Quantification : To confirm dissolution and determine the concentration, measure the absorbance of the solution using a spectrophotometer at the dye's absorption maximum (~555 nm). Use the Beer-Lambert law (A = εcl) with the known extinction coefficient (ε ≈ 150,000 cm⁻¹M⁻¹) to calculate the final concentration. If preparing a stock solution, it is recommended to filter it through a 0.22 µm filter before use.[1]
Protocol 2: Computational Estimation of Water Solubility
The relative solubility of dye derivatives can be estimated computationally by calculating the Gibbs free energy of solvation (ΔGₛₒₗᵥ).[12] A more negative ΔGₛₒₗᵥ value correlates with higher solubility.[12] This approach is useful for comparing the potential solubility of different dye structures before synthesis.
Caption: Computational workflow for estimating dye solubility via ΔGₛₒₗᵥ.
Methodology:
-
Model Setup : The 3D structure of the this compound molecule is generated.
-
Gas-Phase Optimization : The geometry of the molecule is optimized in a vacuum using Density Functional Theory (DFT) methods (e.g., with the M06-2X or CAM-B3LYP functional) to find its lowest energy conformation.[12] The Gibbs free energy in the gas phase (G_gas) is calculated.
-
Solvated-Phase Optimization : An implicit solvation model, such as the Universal Solvation Model based on Density (SMD), is applied to simulate an aqueous environment.[12] The molecule's geometry is then re-optimized within this solvent continuum. The Gibbs free energy in the solvated state (G_solv) is calculated.
-
Solvation Energy Calculation : The Gibbs free energy of solvation is determined by the difference between the solvated and gas-phase energies: ΔGₛₒₗᵥ = G_solv - G_gas.[12]
Application: Biomolecule Labeling and Imaging
The high water solubility of this compound makes it an excellent choice for labeling proteins, antibodies, and nucleic acids for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[5][10] The carboxylic acid group (-COOH) can be activated (e.g., using carbodiimide (B86325) chemistry to form an NHS ester) to covalently link the dye to primary amines on target biomolecules.[][13][14]
Caption: General workflow for protein labeling with Sulfo-Cy3-COOH and subsequent analysis.
This workflow illustrates the process from dye activation to its use in downstream applications. The excellent water solubility of the starting material and the final conjugate is crucial for maintaining the stability and function of the labeled protein in aqueous buffers used throughout this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo-Cyanine3 carboxylic acid | CAS#:1121756-11-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. chemimpex.com [chemimpex.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Sulfo-Cy3(Me)COOH vs. Non-Sulfonated Cy3 Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine dyes, a class of synthetic fluorophores, have become indispensable tools in biological research and drug development due to their high molar extinction coefficients, good quantum yields, and tunable spectral properties.[1][] Among the most widely used is Cy3, a bright orange-red fluorescent dye.[3] This technical guide provides an in-depth comparison of two principal forms of the Cy3 dye: the sulfonated version, specifically Sulfo-Cy3(Me)COOH, and its non-sulfonated counterpart. Understanding the distinct characteristics of each is paramount for experimental design, ensuring optimal performance in applications ranging from fluorescence microscopy to in vivo imaging.[][4]
The primary distinction lies in the presence of sulfonic acid groups in the Sulfo-Cy3 structure. These groups impart significant hydrophilicity to the molecule, a property that dictates its solubility and, consequently, its handling and application in aqueous biological systems. This guide will dissect the implications of this structural difference on the dyes' physicochemical properties, performance, and experimental utility.
Core Properties: A Comparative Analysis
While both sulfonated and non-sulfonated Cy3 dyes share nearly identical spectral properties, their solubility differences lead to important distinctions in their application and handling.
Solubility and Formulation
The most significant difference between Sulfo-Cy3 and non-sulfonated Cy3 is their solubility. Sulfo-Cy3 dyes, due to their sulfonate groups, are highly water-soluble. This allows for their direct use in aqueous buffers without the need for organic co-solvents. This is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
In contrast, non-sulfonated Cy3 dyes have low aqueous solubility and must be dissolved in an organic co-solvent, such as DMF or DMSO, before being introduced into an aqueous reaction mixture for labeling biomolecules. Typically, a co-solvent concentration of 10% is recommended for Cy3.
Aggregation
The charged sulfonate groups on Sulfo-Cy3 dyes also reduce the tendency of the dye molecules to aggregate in aqueous solutions, especially in conjugates with a high degree of labeling. Aggregation can lead to fluorescence quenching and artifacts in imaging experiments.
Spectral and Photophysical Properties
Both forms of Cy3 exhibit similar excitation and emission maxima, making them compatible with standard fluorescence microscopy filter sets, such as those for TRITC (tetramethylrhodamine). While some sources suggest that sulfonation can slightly improve optical stability and quantum yield, the spectral properties are generally considered nearly identical for most applications. However, the local environment, including the molecule to which the dye is conjugated, can influence its photophysical properties. For instance, the fluorescence quantum yield of Cy3 has been shown to change when conjugated to single-stranded versus double-stranded DNA.
Quantitative Data Summary
The following tables provide a summary of the key quantitative properties of Sulfo-Cy3 and non-sulfonated Cy3 dyes. Note that these values can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.
| Property | Sulfo-Cy3 | Non-sulfonated Cy3 | Reference |
| Excitation Maximum (λex) | ~550 - 554 nm | ~550 nm | |
| Emission Maximum (λem) | ~568 - 570 nm | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.24 | ~0.15 - 0.24 | |
| Water Solubility | High | Low | |
| Organic Co-solvent Required | No | Yes (e.g., DMSO, DMF) |
Experimental Protocols
The choice between Sulfo-Cy3 and non-sulfonated Cy3 directly impacts the experimental workflow, particularly during the labeling of biomolecules.
Protein Labeling with Sulfo-Cy3 NHS Ester
This protocol is adapted for labeling amine groups on proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 8.5 ± 0.5)
-
Sulfo-Cy3 NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, dialyze against a suitable buffer. The optimal protein concentration is 2 mg/mL.
-
Dye Preparation: Prepare a 10 mM stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.
-
Add the Sulfo-Cy3 NHS ester stock solution to the protein solution at a molar ratio of approximately 10:1 (dye:protein).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25).
Protein Labeling with Non-sulfonated Cy3 NHS Ester
This protocol highlights the necessary modifications for using the non-sulfonated dye.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 8.3)
-
Non-sulfonated Cy3 NHS ester
-
Anhydrous DMF or DMSO
-
1 M Sodium Bicarbonate
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: As with the sulfonated dye, ensure the protein is in an amine-free buffer at an optimal concentration and pH.
-
Dye Preparation: Prepare a 10 mg/mL solution of non-sulfonated Cy3 NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Add the non-sulfonated Cy3 NHS ester solution to the protein solution. The final concentration of the organic co-solvent should be around 10%.
-
Incubate for 1 hour at room temperature with gentle mixing, protected from light.
-
-
Purification: Purify the conjugate using gel filtration, chromatography, or dialysis. If using dialysis, it is important to note that efficient removal of unreacted non-sulfonated dye can be challenging due to its poor aqueous solubility.
Visualizations
Chemical Structures
Caption: Generalized chemical structures of this compound and a non-sulfonated Cy3 dye.
Note: As I am a language model, I cannot generate images. The IMG SRC attribute in the DOT script is a placeholder and would need to be replaced with actual image URLs of the chemical structures.
Labeling Workflow Comparison
Caption: Comparison of labeling workflows for sulfonated and non-sulfonated Cy3 dyes.
Applications and Considerations
The choice between sulfonated and non-sulfonated Cy3 dyes is primarily dictated by the specific requirements of the experiment.
Use Sulfo-Cy3 when:
-
Labeling proteins or other biomolecules that are sensitive to organic solvents.
-
A high degree of labeling is desired without the risk of aggregation-induced quenching.
-
Purification will be performed by dialysis against an aqueous buffer.
-
Working with nanoparticles in aqueous solutions.
Use Non-sulfonated Cy3 when:
-
The biomolecule to be labeled is tolerant to the presence of a small percentage of organic co-solvent.
-
The experimental setup is already established with this dye and consistency is required.
-
Cost is a primary consideration, as non-sulfonated versions may be less expensive.
Conclusion
Both this compound and non-sulfonated Cy3 are powerful fluorescent probes for a wide array of biological applications. The addition of sulfonate groups to the Cy3 core structure in Sulfo-Cy3 significantly enhances its water solubility, simplifying labeling protocols for sensitive biological molecules and reducing aggregation. While their spectral properties are nearly identical, the practical differences in handling and purification are critical considerations for researchers. By understanding these key distinctions, scientists can select the optimal Cy3 variant for their specific experimental needs, leading to more robust and reliable results.
References
An In-Depth Technical Guide to Sulfo-Cy3(Me)COOH for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of Sulfo-Cy3(Me)COOH, a fluorescent dye integral to advanced fluorescence microscopy. We will delve into its core properties, conjugation chemistry, and provide detailed protocols for its use in visualizing cellular structures and signaling pathways, ensuring you have the foundational knowledge to effectively integrate this powerful tool into your research.
Core Principles of this compound
This compound is a member of the cyanine (B1664457) dye family, specifically a sulfonated derivative of Cy3. The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increases the dye's water solubility. This is a crucial feature for biological applications as it allows for efficient labeling of biomolecules in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure and function[1][2][3]. The "(Me)" in its name typically refers to a methyl group modification on the indolenine ring of the cyanine core structure. The "COOH" signifies a carboxylic acid group, which can be activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on biomolecules.
The fluorescence of Sulfo-Cy3 arises from its conjugated polymethine chain. Upon absorption of light at its excitation maximum, an electron is promoted to an excited state. As it returns to the ground state, it emits a photon of light at a longer wavelength (fluorescence). Sulfo-Cy3 is known for its bright orange-red fluorescence, high molar extinction coefficient, and good quantum yield, making it a robust and sensitive label for a variety of fluorescence-based assays[1][2][3]. Its photostability is superior to that of fluorescein (B123965) (FITC) and it is relatively insensitive to pH in the physiological range[4].
Data Presentation: Quantitative Properties of Sulfo-Cy3 Dyes
The following table summarizes the key quantitative photophysical properties of Sulfo-Cy3 carboxylic acid, a close analog of this compound. These values are essential for selecting appropriate excitation sources and emission filters for fluorescence microscopy.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554 nm | [1][5][6] |
| Emission Maximum (λem) | ~568 nm | [1][5][6] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.1 | |
| Recommended Laser Line | 532 nm or 561 nm | |
| Common Filter Set | TRITC/Cy3 |
Experimental Protocols
Activation of this compound and Antibody Conjugation
This protocol describes the conversion of the carboxylic acid group of this compound to an amine-reactive NHS ester and its subsequent conjugation to a primary antibody.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Primary antibody (e.g., anti-EGFR) in a buffer free of primary amines (e.g., PBS)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC to the dye solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. This creates the Sulfo-Cy3(Me)-NHS ester.
-
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.
-
Add 1/10th volume of 1 M NaHCO₃ (pH 8.5) to the antibody solution to raise the pH to 8.0-8.5. This is the optimal pH for the reaction with NHS esters.
-
-
Conjugation Reaction:
-
Slowly add the activated Sulfo-Cy3(Me)-NHS ester solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the conjugation reaction mixture to the column.
-
Elute the column with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly than the smaller, unconjugated dye molecules.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~554 nm (for Sulfo-Cy3).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. An optimal DOL is typically between 2 and 7.
-
Immunofluorescence Staining of Epidermal Growth Factor Receptor (EGFR)
This protocol outlines the use of a Sulfo-Cy3-conjugated anti-EGFR antibody to visualize the receptor in cultured cells.
Materials:
-
Cultured cells (e.g., A431 cells, which overexpress EGFR) grown on glass coverslips
-
Sulfo-Cy3-conjugated anti-EGFR primary antibody
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish to 50-70% confluency.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for antibodies to access intracellular epitopes of the receptor.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the Sulfo-Cy3-conjugated anti-EGFR antibody in Blocking Buffer to the desired concentration (typically 1-10 µg/mL).
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with DAPI or Hoechst stain diluted in PBS for 5-10 minutes at room temperature to visualize the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for Cy3 (e.g., excitation ~550 nm, emission ~570 nm) and DAPI (if used).
-
Visualizations
Caption: Experimental workflow for immunofluorescence using this compound.
Caption: Visualization of the EGFR/MAPK signaling pathway using a Sulfo-Cy3 labeled antibody.
References
- 1. Engineering of cell-surface receptors for analysis of receptor internalization and detection of receptor-specific glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Phosphorylation on EGFR Dimer Stability Probed by Single-Molecule Dynamics and FRET/FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of EGF receptor oligomerization by homo-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfo-Cy3(Me)COOH: A Technical Guide for Flow Cytometry Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the suitability and application of Sulfo-Cy3(Me)COOH, a bright, orange-fluorescent dye, for flow cytometry. We provide a comprehensive overview of its properties, detailed experimental protocols for antibody conjugation and cell staining, and visual workflows to facilitate its integration into your research.
Core Properties of this compound
This compound is a water-soluble derivative of the cyanine (B1664457) dye Cy3.[1][] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments.[3] The carboxylic acid group allows for its conjugation to primary amines on target proteins, such as antibodies, through the use of carbodiimide (B86325) chemistry.[][4]
Cy3 dyes are widely recognized for their utility in various biological applications, including fluorescence microscopy, DNA sequencing, and flow cytometry.[5] They are valued for their bright fluorescence and stability.[6] While functional in flow cytometry, it's worth noting that Cy3 dyes may exhibit lower fluorescence intensity compared to larger dyes like Phycoerythrin (PE) or Allophycocyanin (APC).[7][8] However, its smaller size can be advantageous in certain applications where steric hindrance is a concern.[7]
Quantitative Data Summary
For easy comparison, the key spectral and physical properties of this compound and the parent Cy3 dye are summarized below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~548 - 555 nm | In the green region of the visible spectrum.[8][9] Compatible with 532 nm and 561 nm laser lines.[10] |
| Emission Maximum (λem) | ~563 - 570 nm | Emits bright orange-red fluorescence.[1][8] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 cm⁻¹M⁻¹ | Indicates a high ability to absorb light.[4][8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.24 | Represents the efficiency of converting absorbed light into emitted fluorescence. This value can be influenced by the local environment.[][4][8] |
| Molecular Formula | C30H36N2O8S2 | [1] |
| Molecular Weight | ~616.75 g/mol | [1] |
| Solubility | Well soluble in water, DMF, DMSO | [][4] |
| pH Sensitivity | Fluorescence is largely insensitive to pH variations between pH 4 and 10. | [8][11] |
Experimental Protocols
Antibody Conjugation with this compound using EDC/Sulfo-NHS Chemistry
This protocol describes the covalent conjugation of this compound to a primary antibody containing accessible primary amines (e.g., lysine (B10760008) residues). The process involves the activation of the dye's carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable amine-reactive ester, which then couples to the antibody.
Materials:
-
This compound
-
Primary antibody to be labeled
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA or gelatin) that would compete with the labeling reaction. If necessary, dialyze the antibody against the Conjugation Buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, add the desired amount of this compound stock solution to the Activation/Coupling Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation/Coupling Buffer (e.g., 10 mg/mL).
-
Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the this compound solution. The activation reaction is most efficient at pH 4.5-7.2.[12][13]
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted dye.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[14]
-
Collect the fractions containing the fluorescently labeled antibody. The first colored peak to elute is typically the conjugated antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and storing at -20°C or -80°C.
-
Staining of Cells for Flow Cytometry Analysis
This protocol provides a general workflow for staining a cell suspension with a this compound-conjugated antibody.
Materials:
-
This compound-conjugated antibody
-
Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
-
Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Fixation Buffer (optional): e.g., 1-4% paraformaldehyde in PBS
-
Permeabilization Buffer (for intracellular staining): e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension with a cell density of 1x10⁶ to 1x10⁷ cells/mL in ice-cold Staining Buffer.[8]
-
Ensure cell viability is high (>90%).
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (containing 1x10⁵ to 1x10⁶ cells) into a flow cytometry tube.
-
Add the predetermined optimal concentration of the this compound-conjugated antibody to the cells.
-
Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of ice-cold Staining Buffer to the tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
(Optional) Fixation and Permeabilization:
-
For intracellular targets, after surface staining, fix the cells by resuspending them in Fixation Buffer and incubating for 15-20 minutes at room temperature.
-
Wash the cells once with Staining Buffer.
-
Permeabilize the cells by resuspending them in Permeabilization Buffer and incubating for 10-15 minutes.
-
Proceed with intracellular staining following steps 2 and 3, using Permeabilization Buffer for antibody dilution and washing.
-
-
Resuspension and Analysis:
Visualizations
Caption: A simplified diagram illustrating the core components of the this compound structure.
Caption: Step-by-step workflow for conjugating this compound to a primary antibody.
Caption: A logical workflow for staining cells with a this compound conjugated antibody for flow cytometry.
References
- 1. Sulfo-Cyanine3 carboxylic acid | CAS#:1121756-11-3 | Chemsrc [chemsrc.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. luminwaves.com [luminwaves.com]
- 6. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 7. Can Cy3 be used in flow cytometry? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Cy3 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
A Novice Researcher's In-depth Technical Guide to Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cyanine (B1664457) dyes, a versatile class of synthetic fluorophores with broad applications in biomedical research and drug development. From fundamental chemical structures to detailed experimental protocols and data analysis, this document serves as a core resource for new researchers entering the field of fluorescence-based assays.
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic organic molecules belonging to the polymethine group.[1] Their fundamental structure consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain of conjugated double bonds.[1][2][3][4] This conjugated system is responsible for their strong light absorption and intense fluorescence emission, making them exceptional tools for a wide array of bio-analytical techniques.[1]
The spectral properties of cyanine dyes, including their absorption and emission wavelengths, are primarily determined by the length of the polymethine chain.[1][5] An increase in the number of methine units results in a bathochromic shift, moving the absorption and emission maxima to longer wavelengths, from the visible to the near-infrared (NIR) spectrum.[1] This tunability allows for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.[1]
Cyanine dyes offer several advantages over traditional fluorophores like fluorescein (B123965) and rhodamines, including higher brightness, greater photostability, and pH insensitivity.[4][6] They are widely used for labeling a variety of biomolecules, including proteins, antibodies, peptides, and nucleic acids.[6][7][8][9]
Core Structure of Cyanine Dyes:
The generalized structure of a cyanine dye is characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. The length of this bridge and the nature of the heterocyclic rings determine the dye's specific fluorescent properties.
Classification of Cyanine Dyes
Cyanine dyes are broadly classified based on the nature of the heterocyclic rings and their connection to the polymethine chain:[1]
-
Streptocyanines (or open-chain cyanines): These have the general structure R₂N⁺=CH[CH=CH]n-NR₂.
-
Hemicyanines: These have the structure Aryl=N⁺=CH[CH=CH]n-NR₂.
-
Closed chain cyanines: These have the structure Aryl=N⁺=CH[CH=CH]n-N=Aryl.
In biomedical research, the most commonly used cyanine dyes are often referred to by the "Cy" designation, where the number indicates the number of carbon atoms in the polymethine chain and thus influences the emission wavelength. For example, Cy3, Cy5, and Cy7 are among the most popular.[4]
Furthermore, cyanine dyes can be categorized based on their solubility:
-
Non-sulfonated cyanines: These are lipophilic and require organic solvents like DMSO or DMF for dissolution before being used in aqueous labeling reactions.[10]
-
Sulfonated cyanines: The addition of sulfonate groups significantly increases their water solubility, which can be advantageous for labeling biomolecules in aqueous buffers and can reduce dye aggregation.[5][6]
Photophysical Properties of Common Cyanine Dyes
The utility of cyanine dyes in biomedical research stems from their excellent photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a particular wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.
| Dye | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.04 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 |
| Cy7 | ~747-750 | ~776-776 | ~250,000 | ~0.12 |
| Cy7.5 | ~788 | ~808 | ~223,000 | ~0.10 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to biomolecules.
Experimental Protocols
This section provides detailed methodologies for common applications of cyanine dyes.
Labeling of Proteins with Cyanine NHS Esters
This protocol outlines a general procedure for labeling proteins with amine-reactive cyanine dye N-hydroxysuccinimide (NHS) esters.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer)
-
Cyanine dye NHS ester (e.g., Cy3 NHS ester, Cy5 NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) ions.[2]
-
-
Dye Preparation:
-
Immediately before use, dissolve the cyanine dye NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the dissolved cyanine dye NHS ester. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point, but the optimal ratio should be determined experimentally.[6]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[4]
-
-
Purification:
-
Separate the dye-protein conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4]
-
Collect the fractions containing the labeled protein, which will be the first colored band to elute from the column.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (e.g., ~650 nm for Cy5).
-
Calculate the DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
-
Labeling of Peptides with Cyanine Maleimides
This protocol describes the labeling of peptides containing a free sulfhydryl group (cysteine residue) with a thiol-reactive cyanine dye maleimide (B117702).
Materials:
-
Cysteine-containing peptide
-
Cyanine dye maleimide (e.g., Cy7 maleimide)
-
Anhydrous DMF or DMSO
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the degassed buffer.
-
If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[7]
-
-
Dye Preparation:
-
Immediately before use, dissolve the cyanine dye maleimide in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[7]
-
-
Labeling Reaction:
-
Purification:
-
Purify the labeled peptide from unreacted dye and other reagents using reverse-phase HPLC.
-
Immunofluorescence Staining of Cultured Cells
This protocol outlines a general workflow for indirect immunofluorescence staining of cultured cells using a cyanine dye-conjugated secondary antibody.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target antigen)
-
Cyanine dye-conjugated secondary antibody (e.g., Cy3-conjugated anti-rabbit IgG)
-
(Optional) DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Rinse cells briefly with PBS.
-
Fix the cells with fixation buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (if the target antigen is intracellular).
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[11]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the cyanine dye-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Incubate with DAPI for nuclear staining.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
In Vivo Imaging in Small Animals
This protocol provides a general guideline for near-infrared (NIR) fluorescence imaging in mice using a cyanine dye.
Materials:
-
Cyanine dye (e.g., Cy7 or a Cy7-labeled biomolecule)
-
Biocompatible solvent (e.g., sterile PBS, or DMSO with final concentration kept low)[12]
-
Anesthetic agent (e.g., isoflurane (B1672236) or sodium pentobarbital)[8]
-
Small animal in vivo imaging system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic protocol.[8]
-
-
Dye Administration:
-
Imaging:
-
Place the anesthetized mouse in the imaging system.
-
Acquire images at various time points post-injection to monitor the biodistribution of the dye.
-
Use appropriate excitation and emission filters for the specific cyanine dye being used (e.g., for Cy7, excitation ~740 nm, emission ~790 nm).[8]
-
-
Data Analysis:
-
Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumors, organs).
-
Visualization of a G-Protein Coupled Receptor (GPCR) Signaling and Internalization Pathway
Cyanine dyes are valuable tools for studying the dynamics of cell surface receptors like GPCRs.[9][14] Fluorescently labeling ligands or the receptors themselves allows for the visualization of binding, activation, and subsequent internalization. The following diagram illustrates a simplified, canonical GPCR signaling and internalization pathway that can be studied using cyanine dye-based imaging techniques.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Click‐Functionalized Cyanine Fluorogenic Dimers for Improved Detection of GPCRs: Application to Imaging of ApelinR in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Step-by-Step Protocol for Protein Labeling with Sulfo-Cy3(Me)COOH
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a critical technique for a multitude of applications, including immunoassays, fluorescence microscopy, and flow cytometry. This document provides a detailed, step-by-step protocol for the conjugation of Sulfo-Cy3(Me)COOH, a water-soluble cyanine (B1664457) dye, to proteins via a two-step carbodiimide-mediated reaction.
Principle of the Method
The labeling of proteins with this compound is achieved by activating the carboxylic acid group of the dye using a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (sulfo-NHS). This two-step process is designed to enhance coupling efficiency and minimize undesirable protein-protein crosslinking.
The reaction proceeds as follows:
-
Activation of the Dye: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable Intermediate: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive sulfo-NHS ester. This sulfo-NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate.
-
Conjugation to the Protein: The sulfo-NHS ester of the dye reacts with primary amines (found on lysine (B10760008) residues and the N-terminus) on the protein to form a stable amide bond, covalently linking the fluorescent dye to the protein.
This two-step approach is advantageous because it allows for the activation of the dye's carboxyl group at an optimal acidic pH, followed by the conjugation to the protein at a slightly basic pH, maximizing the efficiency of each step.
Data Presentation
The following tables summarize the key quantitative data for the protein labeling protocol.
Table 1: Reagent and Buffer pH Recommendations
| Step | Reagent/Buffer | Recommended pH | Purpose |
| Activation | Activation Buffer (e.g., MES) | 4.5 - 6.0 | Optimizes the activation of the dye's carboxyl group by EDC.[1][2] |
| Coupling | Coupling Buffer (e.g., PBS) | 7.2 - 8.5 | Facilitates the reaction between the activated dye and the protein's primary amines.[1] |
Table 2: Recommended Reagent Concentrations and Molar Ratios
| Reagent | Recommended Concentration/Ratio | Purpose |
| Protein | 1-10 mg/mL | A higher protein concentration generally improves labeling efficiency. |
| EDC | 2-10 mM (or 10-fold molar excess over protein) | Activates the carboxyl group of the dye.[3][4] |
| Sulfo-NHS | 5-10 mM (or 2-fold molar excess over EDC) | Stabilizes the activated intermediate. |
| This compound | 10 to 20-fold molar excess over protein | Drives the reaction towards efficient labeling. The optimal ratio may require empirical determination. |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific proteins and experimental goals.
Materials and Reagents
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine (B1172632), pH 8.5
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Protocol
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Coupling Buffer via dialysis or a desalting column.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
EDC and Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the dye solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation of Activated Dye to Protein
-
Immediately add the activated dye solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of a basic buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The reaction vessel should be protected from light.
Step 4: Quenching the Reaction (Optional)
-
To stop the labeling reaction, a quenching solution such as 1 M Tris-HCl or 1 M hydroxylamine can be added to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature. This step will consume any unreacted sulfo-NHS esters of the dye.
Step 5: Purification of the Labeled Protein
-
Remove the unreacted dye and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute from the column.
-
Alternatively, the labeled protein can be purified by extensive dialysis against a suitable storage buffer.
Step 6: Characterization of the Labeled Protein
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (approximately 550 nm).
-
The DOL can be calculated using the following formula:
DOL = (A_max of conjugate × Molar extinction coefficient of protein at 280 nm) / [(A_280 of conjugate - (A_max of conjugate × CF at 280 nm)) × Molar extinction coefficient of dye at A_max]
Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance at 280 nm.
-
CF at 280 nm is the correction factor for the dye's absorbance at 280 nm.
-
Mandatory Visualization
The following diagrams illustrate the chemical signaling pathway and the experimental workflow for the protein labeling protocol.
Caption: Chemical pathway for this compound activation and protein conjugation.
Caption: Experimental workflow for protein labeling with this compound.
References
Optimizing Oligonucleotide Conjugation with Sulfo-Cy3(Me)COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2] The cyanine (B1664457) dye, Cy3, is a popular orange-fluorescent label due to its brightness and photostability.[3][4] This document provides a detailed guide for the optimal conjugation of Sulfo-Cy3(Me)COOH to amino-modified oligonucleotides. Sulfo-Cy3 dyes are water-soluble, which simplifies the conjugation process in aqueous buffers.[5]
The protocol herein details the two-stage process required when starting with a carboxylic acid derivative of the dye: first, the activation of the this compound to an N-hydroxysuccinimide (NHS) ester, and second, the conjugation of the activated dye to an amino-modified oligonucleotide. Adherence to these protocols will enhance conjugation efficiency, leading to higher yields of purified, fluorescently labeled oligonucleotides for use in applications such as real-time PCR, fluorescence in situ hybridization (FISH), and single-molecule imaging.
Chemical Pathway and Workflow
The overall process involves the activation of the carboxylic acid on the Sulfo-Cy3(Me) dye, followed by its reaction with a primary amine on the modified oligonucleotide.
Caption: Chemical conjugation workflow from dye activation to final analysis.
Materials and Reagents
Oligonucleotides and Dyes
-
Amino-modified oligonucleotide (5' or 3' amine, e.g., Amino Modifier C6)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
Buffers and Solvents
-
Activation Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0. To prepare 50 mL of 0.1 M Sodium Borate buffer (pH 8.5), dissolve 0.19 g of Sodium Tetraborate decahydrate (B1171855) in ~45 mL of Milli-Q water, adjust pH to 8.5 with HCl, and bring the final volume to 50 mL.
-
Purification Solvents: HPLC-grade acetonitrile, HPLC-grade water, Triethylammonium acetate (B1210297) (TEAA) buffer for HPLC.
-
Precipitation Reagents: 3 M Sodium Acetate, 100% Ethanol (cold), 70% Ethanol (cold).
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This step is critical as the carboxylic acid group on the dye is not reactive towards the amine on the oligonucleotide. It must first be converted to a more reactive NHS ester.
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
Prepare a 100 mg/mL solution of EDC in anhydrous DMSO.
-
Prepare a 100 mg/mL solution of Sulfo-NHS in anhydrous DMSO.
-
Note: These solutions should be prepared fresh immediately before use.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order, vortexing gently after each addition:
-
100 µL of this compound solution
-
20 µL of Sulfo-NHS solution
-
20 µL of EDC solution
-
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The resulting solution contains the activated Sulfo-Cy3(Me)-NHS ester and can be used directly in the conjugation reaction.
-
Protocol 2: Conjugation of Activated Dye to Amino-Modified Oligonucleotide
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-1.0 mM. For a 0.2 µmole synthesis scale, dissolving in 200-500 µL of buffer is typical.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the activated Sulfo-Cy3(Me)-NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature, or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.
-
| Parameter | Recommended Condition |
| Oligonucleotide Conc. | 0.3 - 1.0 mM |
| Dye:Oligo Molar Ratio | 10:1 to 20:1 |
| Reaction Buffer | 0.1 M Sodium Borate/Bicarbonate |
| pH | 8.5 - 9.0 |
| Temperature | Room Temperature (or 4°C) |
| Duration | 2-4 hours (or overnight) |
| Caption: Recommended conditions for oligonucleotide conjugation. |
Protocol 3: Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted free dye, which can interfere with downstream applications. HPLC is the preferred method for achieving high purity. Ethanol precipitation is a simpler, faster alternative but may not remove all free dye.
Method A: High-Performance Liquid Chromatography (HPLC)
-
Setup: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Buffer A: 0.1 M TEAA in water
-
Buffer B: 0.1 M TEAA in 50% acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 65% Buffer B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm (for oligonucleotide) and 550 nm (for Cy3 dye).
-
Collection: The first major peak that absorbs at both wavelengths is typically the labeled oligonucleotide. Unconjugated oligonucleotide will elute earlier, and free dye will elute much later.
-
Post-HPLC: Desalt the collected fractions using a desalting column or by ethanol precipitation.
Method B: Ethanol Precipitation
-
Precipitation: To the conjugation reaction mixture, add 0.1 volumes of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol.
-
Incubation: Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.
-
Wash: Carefully discard the supernatant. Wash the pellet with 500 µL of cold 70% ethanol.
-
Repeat: Centrifuge again for 10 minutes, discard the supernatant, and briefly air-dry the pellet. Do not over-dry.
-
Resuspension: Resuspend the pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
Caption: Decision workflow for purification and analysis.
Characterization and Data Analysis
Quantification of Labeled Oligonucleotide
The concentration and labeling efficiency can be determined spectrophotometrically.
-
Measure the absorbance of the purified oligonucleotide solution at 260 nm (A260) and 550 nm (A550, the absorbance maximum for Cy3).
-
Calculate the concentration of the Cy3 dye using the Beer-Lambert law:
-
[Cy3] = A550 / ε_Cy3 (where ε_Cy3 at 550 nm is ~150,000 L·mol⁻¹·cm⁻¹)
-
-
Calculate the concentration of the oligonucleotide. A correction factor is needed to account for the dye's absorbance at 260 nm.
-
A260_corrected = A260 - (A550 * CF260) (where CF260 for Cy3 is ~0.09)
-
[Oligo] = A260_corrected / ε_oligo (where ε_oligo is the extinction coefficient of the specific oligonucleotide sequence)
-
-
Labeling Efficiency (%) = ([Cy3] / [Oligo]) * 100
| Parameter | Symbol | Value |
| Cy3 Molar Extinction Coefficient | ε_Cy3 | 150,000 M⁻¹cm⁻¹ at 550 nm |
| Cy3 Correction Factor at 260 nm | CF260 | ~0.09 |
| Oligo Molar Extinction Coefficient | ε_oligo | Sequence-dependent |
| Caption: Spectrophotometric constants for quantification. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inactive NHS ester (hydrolyzed) | Prepare EDC/Sulfo-NHS solutions fresh. Ensure DMSO is anhydrous. |
| Non-optimal pH of conjugation buffer | Verify buffer pH is between 8.5 and 9.0. | |
| Impurities in amino-oligonucleotide | Purify the starting oligonucleotide before conjugation. | |
| Insufficient dye concentration | Increase the molar excess of the activated dye. | |
| Multiple Peaks in HPLC | Incomplete reaction or side products | Optimize reaction time and temperature. Ensure fresh reagents. |
| Degradation of dye or oligo | Protect from light during reaction and storage. Avoid harsh deprotection conditions. | |
| Low Yield After Purification | Loss during precipitation | Ensure complete precipitation by using appropriate salt concentration and temperature. Do not over-dry the pellet. |
| Poor recovery from HPLC column | Ensure compatibility of oligo modification with the column chemistry. Optimize gradient. |
Conclusion
This guide provides a comprehensive framework for the successful conjugation of this compound to amino-modified oligonucleotides. By carefully controlling the dye activation and conjugation reaction conditions, and by selecting an appropriate purification strategy, researchers can consistently produce high-quality fluorescently labeled probes. Proper characterization is paramount to ensure the reliability of data generated in subsequent experiments.
References
Application Notes and Protocols for Immunofluorescence Staining Using Sulfo-Cy3(Me)COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Sulfo-Cy3(Me)COOH, a water-soluble cyanine (B1664457) dye, for the fluorescent labeling of antibodies and their subsequent application in immunofluorescence (IF) staining of cells. The protocols outlined below cover antibody conjugation, cell preparation, immunofluorescence staining, and data analysis, along with troubleshooting recommendations.
Introduction to this compound
This compound is a bright, orange-red fluorescent dye belonging to the sulfo-cyanine family. The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biological molecules such as proteins and nucleic acids in aqueous environments without the need for organic solvents.[1][2] Its spectral properties, characterized by an excitation maximum at approximately 554 nm and an emission maximum at around 568 nm, make it compatible with standard fluorescence microscopy setups.[3] The carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, such as lysine (B10760008) residues on antibodies, through the use of activation reagents like EDC and NHS.
Table 1: Spectral and Physical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554 nm | [3] |
| Emission Maximum (λem) | ~568 nm | [3] |
| Solubility | High in aqueous buffers | |
| Reactive Group | Carboxylic Acid (-COOH) | N/A |
Experimental Protocols
Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to a primary antibody by activating the dye's carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amine-reactive ester.
Materials:
-
Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL.
-
Dye Activation:
-
Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer.
-
For a typical reaction, use a 1.5 to 2.5-fold molar excess of EDC and Sulfo-NHS over the dye.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the dye.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the prepared antibody solution. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 1 hour at room temperature to stop the reaction.
-
Purification: Remove unconjugated dye and byproducts by passing the conjugation mixture through a desalting column equilibrated with PBS. Collect the fractions containing the labeled antibody.
Table 2: Recommended Molar Ratios for Antibody Conjugation
| Reactant | Recommended Molar Ratio (Dye:Antibody) | Notes |
| This compound | 5:1 to 15:1 | The optimal ratio should be determined empirically. |
| EDC | 1.5 to 2.5-fold excess over dye | Prepare fresh. |
| Sulfo-NHS | 1.5 to 2.5-fold excess over dye | Prepare fresh. |
Determination of Dye-to-Protein Ratio (D/P Ratio)
The D/P ratio is a critical parameter for ensuring the quality and reproducibility of immunofluorescence staining. An optimal D/P ratio, typically between 2 and 10 for antibodies, ensures bright fluorescence without causing quenching or loss of antibody function.
Procedure:
-
Measure the absorbance of the purified Sulfo-Cy3-conjugated antibody solution at 280 nm (A280) and 554 nm (A554) using a spectrophotometer.
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] (M) = A554 / (ε_dye * path length)
-
Where ε_dye for Cy3 is approximately 150,000 M⁻¹cm⁻¹.
-
-
Calculate the corrected protein concentration, accounting for the dye's absorbance at 280 nm:
-
[Protein] (M) = (A280 - (A554 * CF)) / (ε_protein * path length)
-
Where CF (Correction Factor) is the ratio of the dye's absorbance at 280 nm to its absorbance at 554 nm (A280/A554 for the free dye).
-
ε_protein for a typical IgG is approximately 210,000 M⁻¹cm⁻¹.
-
-
Calculate the D/P ratio:
-
D/P Ratio = [Dye] / [Protein]
-
Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescence staining of cultured cells using a Sulfo-Cy3-conjugated primary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)
-
Sulfo-Cy3-conjugated primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the Sulfo-Cy3-conjugated primary antibody in Blocking Buffer to the predetermined optimal concentration (typically 1-10 µg/mL or a dilution of 1:100 to 1:1000).
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the counterstain.
Table 3: Typical Reagent Concentrations and Incubation Times for Immunofluorescence
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Paraformaldehyde | 4% in PBS | 10-20 minutes | Room Temperature |
| Permeabilization | Triton X-100 | 0.1-0.5% in PBS | 10 minutes | Room Temperature |
| Blocking | BSA or Normal Serum | 1-5% or 10% in PBS | 30-60 minutes | Room Temperature |
| Primary Antibody | Sulfo-Cy3 Conjugate | 1-10 µg/mL | 1-2 hours or Overnight | Room Temperature or 4°C |
| Counterstaining | DAPI | 1 µg/mL | 5 minutes | Room Temperature |
Visualization of Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Example Signaling Pathway: ERK1/2 Activation
Immunofluorescence can be used to visualize the activation and translocation of signaling proteins. The ERK1/2 (Extracellular signal-regulated kinase 1/2) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Upon stimulation by growth factors, a phosphorylation cascade leads to the phosphorylation and activation of ERK1/2, which then translocates from the cytoplasm to the nucleus to regulate gene expression. This translocation can be visualized using an antibody specific for the phosphorylated (active) form of ERK1/2.
References
Application Notes and Protocols: Sulfo-Cy3(Me)COOH in Fixed vs. Live-Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-Cy3(Me)COOH is a water-soluble, bright orange-red fluorescent dye belonging to the cyanine (B1664457) family. Its enhanced water solubility, due to the presence of sulfonate groups, makes it an ideal candidate for labeling biological molecules such as proteins, antibodies, and nucleic acids in aqueous environments.[1] This feature is particularly advantageous for biological imaging, minimizing the need for organic solvents that can be detrimental to cellular structures and functions. With an excitation maximum around 554 nm and an emission maximum at approximately 568 nm, Sulfo-Cy3 is well-suited for use with common laser lines and filter sets in fluorescence microscopy.[2][3]
These application notes provide a detailed comparison of the use of this compound in both fixed and live-cell imaging protocols. We offer comprehensive methodologies for antibody conjugation, immunofluorescence staining of fixed cells, and live-cell imaging of antibody internalization, along with a discussion of the key considerations for each application.
Data Presentation: A Comparative Overview
While direct quantitative head-to-head studies on the photostability and signal-to-noise ratio of this compound in fixed versus live cells are not extensively documented, the following table summarizes the general characteristics and recommended starting points for each application. It is crucial to note that optimal conditions should be determined empirically for each specific experimental setup.
| Parameter | Fixed-Cell Imaging | Live-Cell Imaging | Key Considerations |
| Primary Application | Visualization of subcellular structures and protein localization. | Real-time tracking of dynamic cellular processes (e.g., protein trafficking, internalization).[4][5][6] | Fixed-cell imaging provides a snapshot in time with potentially higher resolution, while live-cell imaging reveals temporal dynamics. |
| Typical Conjugate | Sulfo-Cy3 labeled primary or secondary antibodies. | Sulfo-Cy3 labeled antibodies, ligands, or proteins of interest. | The choice of conjugate depends on the biological question being addressed. |
| Staining Concentration | 1-10 µg/mL for directly conjugated antibodies.[7] | 0.1 µM to 5 µM for labeled proteins or antibodies.[8][9] | Lower concentrations are generally preferred in live-cell imaging to minimize potential toxicity and non-specific binding. |
| Incubation Time | 1 hour at room temperature or overnight at 4°C.[1] | 15-60 minutes at 37°C.[2][4][6] | Shorter incubation times are used in live-cell imaging to capture dynamic events and reduce cell stress. |
| Photostability | Generally higher due to the use of antifade mounting media. | Can be a limiting factor due to continuous exposure and the absence of potent antifade reagents.[10][11] | Use minimal laser power and exposure times in live-cell imaging to reduce phototoxicity and photobleaching.[11] |
| Signal-to-Noise Ratio | Can be higher due to permeabilization and thorough washing steps that reduce background. | May be lower due to autofluorescence and non-specific binding to the cell surface.[11][12] | Optimization of washing steps and the use of blocking agents are critical for both, but especially for live-cell imaging. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a primary antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. This method creates a stable amide bond between the carboxylic acid group of the dye and primary amines on the antibody.
Materials:
-
Antibody (at 2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)[2][13]
-
This compound
-
EDC (10 mg/mL in water, freshly prepared)
-
Sulfo-NHS (10 mg/mL in water, freshly prepared)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS, pH 7.4 to remove any amine-containing stabilizers. Adjust the antibody concentration to 2-10 mg/mL.[2][13]
-
Dye Activation:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of freshly prepared EDC and a 3-fold molar excess of sulfo-NHS to the dye solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation:
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Separate the labeled antibody from unconjugated dye using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 554 nm (for Sulfo-Cy3). An optimal DOL is typically between 2 and 4.[14][15]
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol provides a general procedure for immunofluorescence staining of fixed and permeabilized cells using a Sulfo-Cy3-conjugated primary or secondary antibody.
Materials:
-
Cells grown on coverslips
-
PBS (Phosphate-Buffered Saline)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[1]
-
Blocking Buffer: 1% BSA in PBS
-
Sulfo-Cy3-conjugated antibody (primary or secondary)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[1] This step is optional if the target antigen is on the cell surface.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.[1]
-
Antibody Incubation:
-
Indirect Staining: Incubate with the primary antibody (unlabeled) for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, incubate with the Sulfo-Cy3-conjugated secondary antibody (typically at 1-5 µg/mL) for 1 hour at room temperature, protected from light.
-
Direct Staining: Incubate with the Sulfo-Cy3-conjugated primary antibody (typically at 1-10 µg/mL) for 1 hour at room temperature or overnight at 4°C, protected from light.[7]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the sample using a fluorescence microscope with appropriate filters for Sulfo-Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[1]
Protocol 3: Live-Cell Imaging of Antibody Internalization
This protocol outlines a method for visualizing the internalization of a Sulfo-Cy3-labeled antibody targeting a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Cells expressing the target receptor, seeded in a glass-bottom imaging dish.
-
Live-Cell Imaging Medium (e.g., phenol (B47542) red-free DMEM with 10% FBS).
-
Sulfo-Cy3-conjugated antibody against the extracellular domain of the target receptor.
-
Microscope with a temperature and CO2-controlled environmental chamber.
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom imaging dish to reach 50-70% confluency on the day of the experiment.
-
Antibody Labeling:
-
Prepare a working solution of the Sulfo-Cy3-conjugated antibody in pre-warmed Live-Cell Imaging Medium. A starting concentration of 1-5 µg/mL is recommended.[16]
-
Replace the culture medium in the imaging dish with the antibody-containing medium.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 atmosphere to allow for antibody binding and internalization.[4][6]
-
Washing (Optional): For some applications, it may be beneficial to gently wash the cells with pre-warmed imaging medium to remove unbound antibody and reduce background fluorescence.
-
Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Acquire images using the appropriate laser line and filters for Sulfo-Cy3.
-
Time-lapse imaging can be performed to track the internalization and trafficking of the antibody-receptor complex. Capture images every 1-5 minutes.
-
Example Application: Visualizing EGFR Internalization
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (EGF), dimerizes, becomes phosphorylated, and is internalized.[17][18] This process can be visualized using a Sulfo-Cy3-labeled anti-EGFR antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 4. uib.no [uib.no]
- 5. sartorius.com [sartorius.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Cell Imaging [worldwide.promega.com]
- 9. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
- 15. interchim.fr [interchim.fr]
- 16. news-medical.net [news-medical.net]
- 17. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
Filter Set Recommendations for Sulfo-Cy3(Me)COOH in Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection of appropriate fluorescence filter sets for the use of Sulfo-Cy3(Me)COOH in microscopy applications. Additionally, it outlines a general protocol for the labeling of proteins and antibodies with this fluorophore.
This compound is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its excitation and emission maxima in the orange-red region of the visible spectrum make it a versatile tool for various fluorescence microscopy techniques. The inclusion of a sulfo- group enhances its water solubility, making it ideal for labeling biological molecules in aqueous environments.[1]
Spectral Properties and Filter Set Recommendations
The optimal performance of this compound in fluorescence microscopy is critically dependent on the selection of a compatible filter set. The filter set, consisting of an excitation filter, a dichroic mirror, and an emission filter, should be matched to the spectral characteristics of the dye to maximize signal detection and minimize background noise.
The key spectral properties of this compound are summarized in the table below.
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~554 nm[2][3] |
| Emission Maximum (λem) | ~568 nm[2][3] |
Based on these spectral characteristics, several commercially available filter sets are recommended for use with this compound. The following table provides a summary of suitable filter sets from major manufacturers.
| Manufacturer | Filter Set Name/Model | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Chroma Technology | 49004 - ET - Cy3/TRITC | 545/30 | 565 | 610/75 |
| Semrock | Cy3-4040C-000 | 531/40 | 562 | 593/40 |
| Omega Optical | XF413 | 560DF40 | 590DRLP | 610ALP |
| Edmund Optics | Cy3 Filter Set | 513-556 | 562 | 570-613 |
Note: The numbers after the slash or in the filter name often refer to the center wavelength and the bandwidth of the filter in nanometers.
The relationship between the fluorophore's spectra and the filter set components is illustrated in the diagram below.
References
Troubleshooting & Optimization
How to reduce high background fluorescence with Sulfo-Cy3(Me)COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence when using Sulfo-Cy3(Me)COOH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a derivative of the cyanine (B1664457) dye, Cy3. The "Sulfo" group indicates that it is sulfonated, which significantly increases its water solubility.[1][2] The "(Me)COOH" denotes the presence of a methyl and a carboxylic acid group.[3][4] This carboxylic acid group can be used for conjugation to primary amines on biomolecules after activation (e.g., with EDC/NHS chemistry). Key properties of Sulfo-Cy3 dyes include:
-
High Water Solubility: The sulfonate groups make the dye highly soluble in aqueous buffers, reducing the need for organic co-solvents that can sometimes be detrimental to biological samples.[1]
-
Bright Fluorescence: Cy3 dyes are known for their high quantum yield, resulting in a bright orange-red fluorescence signal.
-
Photostability: Sulfo-Cy3 dyes exhibit good photostability, which helps in reducing signal loss during imaging.
-
pH Insensitivity: The fluorescence intensity of Sulfo-Cy3 is stable over a wide pH range, providing flexibility in experimental conditions.
Q2: What are the common causes of high background fluorescence with this compound?
High background fluorescence can originate from several sources:
-
Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, collagen, elastin) that fluoresce naturally, a phenomenon known as autofluorescence. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.
-
Non-specific Binding of the Dye: The fluorescent dye itself may bind non-specifically to cellular components or the substrate. Due to their charged nature, cyanine dyes can sometimes exhibit non-specific binding.
-
Non-specific Binding of Antibodies: In immunofluorescence, both the primary and secondary antibodies can bind to unintended targets, leading to background signal.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample can lead to high background.
-
Insufficient Washing: Failure to adequately wash away unbound dye and antibodies will result in a high background signal.
-
High Dye/Antibody Concentration: Using an excessively high concentration of the fluorescent dye or antibodies can increase non-specific binding.
Q3: How can I distinguish between autofluorescence and non-specific binding of this compound?
To determine the source of your high background, it is crucial to include proper controls in your experiment:
-
Unstained Sample: Image a sample that has not been treated with any fluorescent dye or antibodies. Any signal detected here is due to autofluorescence.
-
Secondary Antibody Only Control: This control includes the secondary antibody conjugated to this compound but omits the primary antibody. Signal in this control indicates non-specific binding of the secondary antibody.
-
No Primary Antibody Control: This is the same as the secondary antibody only control and helps identify non-specific secondary antibody binding.
By comparing the fluorescence intensity of these controls to your fully stained sample, you can identify the primary source of the background noise.
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence is the inherent fluorescence of the biological sample.
Troubleshooting Workflow for Autofluorescence
Caption: A flowchart to identify and mitigate autofluorescence.
Experimental Protocols:
-
Optimizing Fixation:
-
Recommendation: If using aldehyde-based fixatives (e.g., paraformaldehyde), reduce the fixation time and concentration to the minimum required to preserve morphology.
-
Protocol: Consider fixing with ice-cold methanol (B129727) (-20°C) for 10 minutes as an alternative, which can reduce autofluorescence.
-
-
Chemical Quenching:
-
Recommendation: Treat samples with a quenching agent after fixation.
-
Protocol: Incubate fixed cells with 0.1% Sodium Borohydride in PBS for 10-15 minutes at room temperature. Wash thoroughly with PBS (3 x 5 minutes). Another option is to use commercial quenching reagents like TrueVIEW®.
-
-
Photobleaching:
-
Recommendation: Expose the sample to a light source to "bleach" the autofluorescence before staining.
-
Protocol: Irradiate the slide-mounted tissue sections with a white light LED array prior to incubation with fluorescent probes.
-
Guide 2: Minimizing Non-Specific Binding
Non-specific binding of the this compound dye or antibodies is a common source of high background.
Troubleshooting Workflow for Non-Specific Binding
Caption: A flowchart for troubleshooting non-specific binding.
Experimental Protocols & Data:
-
Optimizing Blocking:
-
Recommendation: The choice of blocking buffer is critical. Serum from the same species as the secondary antibody is often a good choice.
-
Protocol: Block for at least 1 hour at room temperature. Common blocking agents include:
-
5-10% Normal Goat Serum (if using a goat secondary antibody) in PBS with 0.1% Triton X-100.
-
1-5% Bovine Serum Albumin (BSA) in PBS.
-
-
Data Presentation: Comparison of Blocking Agents
Blocking Agent Concentration Incubation Time Typical Observations Normal Serum 5-10% 1 hour at RT Generally effective, especially when matched to the secondary antibody species. Bovine Serum Albumin (BSA) 1-5% 30 min - 1 hour at RT A common and often effective blocking agent. Non-fat Dry Milk 1-5% 1 hour at RT Can be effective but may mask some antigens. | Commercial Blocking Buffers | Varies | Per manufacturer | Formulated to reduce background from various sources. |
-
-
Enhancing Washing Steps:
-
Recommendation: Increase the number and duration of washes after antibody incubations.
-
Protocol: Wash samples at least three times for 5 minutes each with PBS containing a mild detergent like 0.05% Tween-20 (PBS-T) after primary and secondary antibody incubations.
-
-
Titrating Dye and Antibody Concentrations:
-
Recommendation: High concentrations can lead to increased non-specific binding. It is crucial to determine the optimal concentration for your specific experiment.
-
Protocol: Perform a titration experiment by testing a range of primary and secondary antibody dilutions to find the concentration that provides the best signal-to-noise ratio.
-
Data Presentation: Effect of Antibody Dilution on Signal-to-Noise Ratio (Illustrative)
| Primary Antibody Dilution | Secondary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:100 | 1:500 | 1500 | 500 | 3.0 |
| 1:250 | 1:500 | 1200 | 200 | 6.0 |
| 1:500 | 1:500 | 800 | 100 | 8.0 |
| 1:1000 | 1:500 | 400 | 80 | 5.0 |
Note: This table is for illustrative purposes. Optimal dilutions must be determined empirically.
Detailed Experimental Protocol: Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescence staining and highlights steps where background can be minimized.
Experimental Workflow
References
Technical Support Center: Sulfo-Cy3(Me)COOH Photobleaching Mitigation
Welcome to the technical support center for minimizing photobleaching of Sulfo-Cy3(Me)COOH. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help ensure the photostability of your fluorescent signal during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound signal?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence. The underlying mechanism often involves the fluorophore entering a long-lived, non-fluorescent "triplet state."[2][3] In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it incapable of fluorescing.
Q2: What are the primary factors that contribute to the photobleaching of this compound?
Several factors can accelerate the photobleaching of cyanine (B1664457) dyes like this compound:
-
High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited, leading to more frequent transitions to the triplet state and faster photobleaching.
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photochemical damage will accumulate.
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching for many fluorophores, as it reacts with the excited triplet state to form damaging ROS.
-
Local Chemical Environment: Factors such as pH and the presence of certain ions can influence the photostability of the dye.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical cocktails added to the mounting medium or imaging buffer to reduce photobleaching. They work through several mechanisms, primarily by scavenging for reactive oxygen species (ROS) that would otherwise damage the fluorophore. Common components include free radical scavengers and triplet state quenchers.
Q4: Are there more photostable alternatives to this compound?
Yes, several alternative fluorophores in the same spectral region offer improved photostability. Alexa Fluor 555 and ATTO 550 are popular choices known for their enhanced brightness and resistance to photobleaching compared to Cy3. For demanding applications requiring long-term imaging, considering these alternatives may be beneficial.
Troubleshooting Guides
Problem: My this compound signal is fading too quickly during imaging.
| Possible Cause | Suggested Solution |
| Excessive Excitation Power | Reduce the laser or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light. |
| Long Exposure Times | Minimize the duration of light exposure on the sample. For time-lapse experiments, increase the interval between acquisitions. Use a shutter to block the light path when not actively acquiring images. |
| Absence of Antifade Reagents | Incorporate a commercially available or homemade antifade reagent into your mounting medium or imaging buffer. |
| Presence of Oxygen | For live-cell imaging, consider using an oxygen scavenging system in your imaging medium. |
Problem: I'm observing high background fluorescence in my images.
| Possible Cause | Suggested Solution |
| Autofluorescence | Before staining, you can expose the tissue to UV irradiation to reduce autofluorescence. |
| Incorrect Filter Sets | Ensure that your excitation and emission filters are appropriate for this compound (Excitation max ~554 nm, Emission max ~568 nm). Using incorrect filters can lead to bleed-through and high background. |
| Overstaining | Optimize the concentration of your this compound conjugate to ensure specific labeling without excessive background. |
Quantitative Data Summary
Table 1: Comparison of Commercial Antifade Mountants for Cy3
| Antifade Mountant | Manufacturer | Key Features | Refractive Index |
| ProLong Diamond | Thermo Fisher Scientific | Hard-setting, high photostability protection. | 1.47 |
| ProLong Glass | Thermo Fisher Scientific | Hard-setting, high-resolution imaging. | 1.52 |
| SlowFade Diamond | Thermo Fisher Scientific | Non-setting, best photostability in the SlowFade series. | 1.42 |
| VECTASHIELD | Vector Laboratories | Prevents rapid photobleaching, remains liquid. | 1.45 |
| Fluoroshield | Abcam | Aqueous mounting medium, prevents photobleaching of Cy3. | Not specified |
Table 2: Photostable Alternatives to Cy3
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| This compound | ~554 | ~568 | Bright, widely used. |
| Alexa Fluor 555 | 555 | 565 | Significantly more photostable than Cy3. |
| ATTO 550 | 554 | 576 | High photostability, suitable for single-molecule detection. |
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple recipe for a homemade antifade mounting medium.
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl Gallate (NPG) (e.g., Sigma P3130)
-
Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Glycerol (ACS grade, 99-100% purity)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Store the final mounting medium at 4°C in the dark.
Protocol 2: Using an Oxygen Scavenging System (GODCAT) for Live-Cell Imaging
This protocol describes the use of a common enzymatic oxygen scavenging system to improve dye stability.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Glucose
-
Imaging Buffer (e.g., PBS or cell culture medium without serum)
Procedure:
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in imaging buffer) and catalase (e.g., 5 mg/mL in imaging buffer). Store aliquots at -20°C.
-
Prepare a stock solution of glucose (e.g., 20% w/v in water).
-
Immediately before your imaging experiment, add glucose to your imaging buffer to a final concentration of 10 mM.
-
Add glucose oxidase and catalase to the imaging buffer to final concentrations of approximately 0.5 mg/mL and 0.1 mg/mL, respectively.
-
Gently mix and replace the medium on your cells with this oxygen-scavenging imaging medium.
-
Proceed with imaging. The enzymatic reaction will consume dissolved oxygen in the medium, thereby reducing photobleaching.
Visualizations
Caption: The photobleaching pathway of this compound.
Caption: Troubleshooting workflow for rapid photobleaching.
References
Technical Support Center: Improving the Labeling Efficiency of Sulfo-Cy3 Dyes
Welcome to the technical support center for Sulfo-Cy3 dyes. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the efficiency of your labeling experiments with Sulfo-Cy3(Me)COOH and its amine-reactive NHS ester counterpart.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Sulfo-Cy3 NHS ester?
A1: this compound is a carboxylic acid derivative of the Sulfo-Cy3 dye. The carboxylic acid group (-COOH) is not reactive towards primary amines on its own and requires activation using a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to form an amine-reactive ester.[1] In contrast, Sulfo-Cy3 NHS ester is a pre-activated form of the dye that can directly react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond.[2][3]
Q2: My labeling efficiency is low. What are the common causes?
A2: Low labeling efficiency can stem from several factors:
-
Incorrect Buffer: The presence of primary amines (e.g., Tris or glycine) in your protein buffer will compete with your target molecule for the dye, significantly reducing labeling efficiency.[4][5]
-
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 8.2-8.5. At lower pH values, the primary amines are protonated and less reactive.
-
Low Protein Concentration: The concentration of the protein to be labeled should ideally be 2 mg/mL or higher. Lower concentrations can lead to a significant decrease in labeling efficiency.
-
Inactive Dye: The dye, especially in its NHS ester form, is sensitive to moisture and can hydrolyze over time, rendering it inactive. Always use freshly prepared dye solutions.
-
Presence of Impurities: Substances like sodium azide (B81097) or carrier proteins (e.g., BSA) in the initial protein sample can interfere with the labeling reaction.
Q3: How do I prepare the Sulfo-Cy3 dye for labeling?
A3: For Sulfo-Cy3 NHS ester, dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL. For this compound, a similar stock solution can be prepared. These stock solutions should be stored at -20°C or -80°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the optimal molar ratio of dye to protein?
A4: The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a 10-fold molar excess of the dye to the protein. However, ratios from 5:1 to 20:1 can be tested to find the optimal condition for your specific application.
Q5: How do I remove unconjugated dye after the labeling reaction?
A5: Unconjugated dye can be removed using size-exclusion chromatography, such as a Sephadex G-25 column, or a spin desalting column. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
Troubleshooting Guide
This section provides solutions to common problems encountered during the labeling process.
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Incorrect buffer composition (contains primary amines like Tris or glycine). | Perform buffer exchange into an amine-free buffer such as PBS (Phosphate Buffered Saline), MES, or HEPES before labeling. |
| Suboptimal pH of the reaction buffer. | Adjust the pH of the protein solution to 8.2-8.5 using a non-amine buffer like 1 M sodium bicarbonate. | |
| Protein concentration is too low. | Concentrate the protein to a minimum of 2 mg/mL before initiating the labeling reaction. | |
| Hydrolyzed/inactive dye. | Use a fresh vial of the dye or prepare a fresh stock solution in anhydrous DMSO or DMF. | |
| Protein Precipitation during Labeling | High concentration of organic solvent (DMSO/DMF). | Ensure that the volume of the dye stock solution added is less than 10% of the total reaction volume. |
| Over-labeling of the protein. | Reduce the molar excess of the dye in the labeling reaction. | |
| Low Fluorescence of Labeled Protein | Quenching due to over-labeling. | Decrease the dye-to-protein ratio during the labeling reaction. An ideal Degree of Labeling (DOL) is often between 2 and 4. |
| Loss of Protein Function | Labeling has occurred at a critical functional site (e.g., an enzyme's active site or an antibody's antigen-binding site). | Reduce the dye-to-protein molar ratio to decrease the overall number of dye molecules conjugated to the protein. |
Experimental Protocols
Protocol 1: Labeling of Proteins with Sulfo-Cy3 NHS Ester
This protocol is a general guideline for labeling proteins with Sulfo-Cy3 NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
Sulfo-Cy3 NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Dye Preparation: Bring the vial of Sulfo-Cy3 NHS ester to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.
-
pH Adjustment: Adjust the pH of the protein solution to 8.2-8.5 by adding a small volume of 1 M sodium bicarbonate.
-
Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution. A 10:1 molar ratio of dye to protein is a good starting point. Incubate the reaction for 1 hour at room temperature in the dark, with gentle mixing.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the first colored fraction, which contains the labeled protein.
Protocol 2: Two-Step Labeling with this compound
This protocol describes the activation of the carboxylic acid and subsequent conjugation to a protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dye Activation:
-
Dissolve this compound in anhydrous DMSO to make a stock solution.
-
In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer.
-
Add the this compound solution to the EDC/Sulfo-NHS solution. A molar excess of EDC and Sulfo-NHS over the dye is recommended.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Protein Preparation: Ensure the protein is at a concentration of 2-10 mg/mL in the Conjugation Buffer.
-
Conjugation Reaction:
-
Add the activated dye solution to the protein solution.
-
Incubate for 2 hours at room temperature in the dark with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated dye. Incubate for 15 minutes.
-
Purification: Purify the labeled protein from the reaction mixture using a size-exclusion chromatography column as described in Protocol 1.
Visualizations
Caption: Experimental workflow for protein labeling with Sulfo-Cy3 NHS ester.
Caption: Two-step experimental workflow for labeling with this compound.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
Technical Support Center: Troubleshooting Low Signal Intensity with Sulfo-Cy3(Me)COOH Conjugates
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity in experiments utilizing Sulfo-Cy3(Me)COOH conjugates. This document provides a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low fluorescence signal intensity with your this compound conjugates.
Q1: My fluorescent signal is very weak or absent after labeling my protein with this compound. What are the potential causes?
Low or no signal can stem from problems in the conjugation process, issues with the labeled protein, or suboptimal imaging conditions. Here’s a breakdown of common culprits and how to address them:
-
Inefficient Conjugation: The covalent bond formation between the this compound and your protein may have been unsuccessful or inefficient.
-
Protein-Related Issues: The concentration or purity of your protein can impact labeling efficiency.
-
Environmental Factors: The local environment of the conjugated dye on the protein can quench its fluorescence.
-
Suboptimal Imaging Setup: Incorrect microscope settings will fail to capture the emitted fluorescence effectively.
-
Photobleaching: The fluorophore may be irreversibly damaged by excessive exposure to excitation light.
The following sections will delve into troubleshooting each of these areas.
Troubleshooting the Conjugation Reaction
A successful conjugation is the foundation of a strong fluorescent signal. If you suspect the labeling reaction is the source of the problem, consider the following:
Q2: How can I ensure the this compound is properly activated for conjugation?
This compound is a carboxylic acid and requires activation to react with primary amines (e.g., lysine (B10760008) residues) on your protein. This is typically a two-step process using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.
-
Reagent Quality: EDC and NHS are moisture-sensitive.[1][2] Ensure you are using fresh, high-quality reagents. Allow them to warm to room temperature before opening to prevent condensation.[1][3]
-
Optimal pH for Activation: The activation of the carboxyl group on the dye with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[1][3] Using a buffer like MES (2-(N-morpholino)ethanesulfonic acid) is recommended for this step.[1][3]
Q3: What is the optimal pH for the coupling reaction of the activated dye to the protein?
The reaction of the NHS-activated dye with primary amines on the protein is most efficient at a physiological to slightly basic pH, typically between 7.2 and 8.5.[4][5][6] A common choice is a phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[5][6] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for the activated dye.[4][5][7]
Q4: What is the recommended dye-to-protein molar ratio for labeling?
The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a 10:1 molar ratio of dye to protein.[4][7][8] However, it is advisable to test a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal balance.[8] Over-labeling can lead to fluorescence quenching, where the dye molecules are too close together and their fluorescence is diminished.[9][10][11]
Q5: My protein precipitates during the labeling reaction. What should I do?
Protein precipitation can occur due to changes in pH, the addition of reagents, or a high concentration of EDC.[1]
-
Protein Solubility: Ensure your protein is soluble and stable in the chosen reaction buffers.
-
EDC Concentration: If you are using a large excess of EDC, try reducing the concentration.[1]
-
Protein Concentration: While higher protein concentrations (ideally 2-10 mg/mL) improve labeling efficiency, ensure your protein remains soluble at the concentration used.[4][7][12]
Troubleshooting Post-Conjugation Issues
Even with a successful conjugation, you may still encounter a weak signal.
Q6: How can I be sure the unconjugated dye has been removed?
Residual free dye can interfere with accurate quantification and may contribute to background signal. It is crucial to purify the conjugate after the labeling reaction. Size exclusion chromatography (e.g., Sephadex G-25) or dialysis are effective methods for removing unconjugated dye.[4][6][7]
Q7: Could the low signal be due to fluorescence quenching?
Yes, even with successful labeling, the signal can be weak due to quenching.
-
High Degree of Labeling (DOL): As mentioned, too many dye molecules on a single protein can lead to self-quenching.[9][10][11] Aim for an optimal DOL, which for most antibodies is between 2 and 10.[8]
-
Environmental Effects: The microenvironment around the dye on the protein surface can affect its fluorescence quantum yield.[13][14][15] The fluorescence of Cy3 dyes can be sensitive to the polarity of their environment and interactions with nearby amino acid residues.[15][16]
Q8: How should I store my this compound conjugate?
Proper storage is critical to maintain the fluorescence of your conjugate.
-
Light Protection: Cyanine dyes are susceptible to photobleaching. Store your conjugates protected from light.[17][18]
-
Temperature: Store the conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[8][17]
Troubleshooting Imaging and Data Acquisition
Q9: What are the correct excitation and emission wavelengths for Sulfo-Cy3?
Sulfo-Cy3 has an excitation maximum around 554-555 nm and an emission maximum around 568-570 nm.[10][17][19][20] Ensure your microscope's laser lines and emission filters are appropriate for these wavelengths.[21][22]
Q10: How can I minimize photobleaching during imaging?
Photobleaching is the irreversible destruction of the fluorophore by light.
-
Minimize Exposure: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.[21]
-
Antifade Reagents: Use a mounting medium containing an antifade reagent to protect your sample from photobleaching.[21]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful this compound conjugation.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommendation | Rationale |
| Dye Activation (EDC/NHS) | ||
| pH | 4.5 - 6.0 | Maximizes the efficiency of carboxyl group activation by EDC.[1][3] |
| Buffer | MES | A non-amine, non-carboxylate buffer that does not interfere with the reaction.[1][3] |
| Coupling to Protein | ||
| pH | 7.2 - 8.5 | Optimizes the reaction of the activated dye with primary amines on the protein.[4][5][6] |
| Buffer | PBS, Sodium Bicarbonate | Amine-free buffers that are compatible with the coupling reaction.[5][6] |
| Reactant Concentrations | ||
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to better labeling efficiency.[4][7][12] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | A range to optimize the Degree of Labeling (DOL) and avoid quenching.[8] |
Table 2: Spectral Properties of Sulfo-Cy3
| Property | Value |
| Excitation Maximum (λex) | ~554 - 555 nm[10][17] |
| Emission Maximum (λem) | ~568 - 570 nm[10][17][19][20] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[10] |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid group on this compound using EDC and Sulfo-NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer or 0.1 M Sodium Bicarbonate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Size exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution:
-
Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer.
-
-
Prepare Dye Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Activate this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound with EDC and Sulfo-NHS in Activation Buffer. A molar ratio of 1:2:5 (Dye:EDC:Sulfo-NHS) is a good starting point.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated dye solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 using the Coupling Buffer if necessary.
-
Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted dye.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored band to elute).
-
-
Determine Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 550 nm (for Sulfo-Cy3).
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
-
Diagrams
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-Resolved Fluorescence Detection of Nicked DNA via Site-Specific Stacking of Sulfo-Cy3: The Role of Charge, Polarity, Linker, and Sequence Context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Purification of Sulfo-Cy3 Labeled Biomolecules
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the removal of unconjugated Sulfo-Cy3(Me)COOH after labeling proteins, antibodies, or other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to remove the unconjugated dye?
This compound is a water-soluble, orange-fluorescent dye commonly used for labeling biomolecules such as proteins and nucleic acids.[1][2] The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the dye's water solubility, making it ideal for biological applications in aqueous buffers.[3][4] The carboxylic acid group (-COOH) can be activated to form a reactive ester (e.g., NHS ester) that readily couples with primary amino groups on the target biomolecule.[]
It is crucial to remove any unconjugated (free) dye after the labeling reaction for several reasons:
-
Accurate Quantification: Free dye will absorb light and fluoresce, leading to an overestimation of the degree of labeling (DOL) and inaccurate concentration measurements of the labeled biomolecule.
-
Reduced Background Signal: Unbound dye can contribute to high background fluorescence in imaging and other applications, reducing the signal-to-noise ratio and potentially leading to false-positive results.
-
Interference with Downstream Applications: Free dye can interfere with subsequent assays or purification steps.
Q2: What are the common methods for removing unconjugated this compound?
The most common methods for removing unconjugated dyes are based on differences in size between the labeled biomolecule and the small dye molecule. These include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and effective method that separates molecules based on their size.[6][7][8][9] The reaction mixture is passed through a column containing a porous resin. The larger, labeled biomolecules are excluded from the pores and elute first, while the smaller, unconjugated dye molecules enter the pores and elute later.[6][7][10]
-
Dialysis: This technique involves placing the labeling reaction mixture in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) membrane.[11][12] The bag is then placed in a large volume of buffer. The small, unconjugated dye molecules diffuse across the membrane into the buffer, while the larger, labeled biomolecules are retained.[11]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for concentrating and purifying biomolecules.[13][14][15][16] In the context of dye removal, it is often used in a diafiltration mode where fresh buffer is continuously added to the sample as it is filtered, effectively washing away the small, unconjugated dye molecules.[15]
-
Affinity Chromatography: This method is particularly useful for purifying labeled antibodies.[17][18][19] The reaction mixture is passed over a resin with immobilized Protein A, G, or L, which specifically binds to the antibody.[17][19] Unconjugated dye and other impurities are washed away, and the purified, labeled antibody is then eluted.[17][20]
Q3: How do I choose the right purification method?
The choice of purification method depends on several factors, including the size of your biomolecule, the sample volume, the required purity, and the available equipment. The table below provides a comparison of the common methods.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Sample Volume | Best For |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[6][7][8] | High resolution, gentle on biomolecules, can be used for a wide range of molecule sizes.[21] | Can lead to sample dilution, potential for protein aggregation on the column. | 10 µL to several mL | General purpose removal of unconjugated dyes from a variety of biomolecules. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane.[11] | Simple, gentle, requires minimal specialized equipment.[11] | Time-consuming (can take hours to days), can result in significant sample dilution.[12] | 100 µL to several liters | Small to large sample volumes where processing time is not a critical factor. |
| Tangential Flow Filtration (TFF) | Size-based separation using a cross-flow filtration membrane.[13][16] | Fast, scalable, can simultaneously concentrate and purify the sample.[14][15] | Requires a dedicated TFF system, potential for membrane fouling.[14] | 10 mL to thousands of liters.[15] | Large volume samples and process-scale purification.[14][22] |
| Affinity Chromatography | Specific binding of the biomolecule to an immobilized ligand.[17][18] | High specificity and purity, can be a one-step purification method.[17][18] | Only applicable to biomolecules with a specific binding partner (e.g., antibodies), elution conditions can sometimes be harsh.[20] | 100 µL to several liters | Purification of labeled antibodies.[17][19] |
Troubleshooting Guides
Issue 1: Low recovery of the labeled biomolecule after purification.
-
Possible Cause (SEC): The biomolecule is interacting with the chromatography resin.
-
Troubleshooting Tip: Change the buffer composition (e.g., increase salt concentration) to reduce non-specific interactions. Ensure the chosen resin is appropriate for your biomolecule.
-
-
Possible Cause (Dialysis): The MWCO of the dialysis membrane is too large, leading to loss of the biomolecule.
-
Troubleshooting Tip: Use a dialysis membrane with a smaller MWCO. Ensure the membrane is intact and has been properly prepared.
-
-
Possible Cause (TFF): The membrane pore size is too large, or the transmembrane pressure is too high.
-
Troubleshooting Tip: Select a membrane with a smaller pore size. Optimize the transmembrane pressure and cross-flow rate to minimize product loss.
-
-
Possible Cause (Affinity Chromatography): Harsh elution conditions are causing the biomolecule to precipitate or denature.
-
Troubleshooting Tip: Optimize the elution buffer pH and composition. Consider using a gentler elution buffer or a step-gradient elution.
-
Issue 2: Incomplete removal of unconjugated dye.
-
Possible Cause (SEC): The column is overloaded, or the resolution is poor.
-
Troubleshooting Tip: Reduce the sample volume applied to the column. Use a longer column or a resin with a smaller particle size for better resolution.[6]
-
-
Possible Cause (Dialysis): Insufficient dialysis time or too few buffer changes.
-
Troubleshooting Tip: Increase the dialysis time and perform more frequent buffer changes with a larger volume of buffer.[12]
-
-
Possible Cause (TFF): Insufficient diafiltration volumes.
-
Troubleshooting Tip: Increase the number of diavolumes (the total volume of buffer used for washing divided by the sample volume) to ensure complete removal of the free dye.
-
-
Possible Cause (General): The unconjugated dye is aggregating or non-specifically binding to the biomolecule.
-
Troubleshooting Tip: Add a small amount of a non-ionic detergent (e.g., Tween-20) to the buffer to disrupt aggregates.
-
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) using a Spin Column
This protocol is suitable for small-scale purification (up to 100 µL).
-
Prepare the Spin Column:
-
Equilibrate the Column:
-
Apply the Sample:
-
Elute the Labeled Biomolecule:
Protocol 2: Dialysis
This protocol is suitable for a wide range of sample volumes.
-
Prepare the Dialysis Tubing/Cassette:
-
Cut the dialysis tubing to the desired length and wet it in your dialysis buffer as per the manufacturer's instructions.
-
For dialysis cassettes, follow the manufacturer's protocol for hydration.
-
-
Load the Sample:
-
Load your labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for sample expansion.
-
Securely close both ends of the tubing with clips or knots.[11]
-
-
Perform Dialysis:
-
Buffer Exchange:
-
Change the dialysis buffer. Repeat the buffer exchange at least two more times, with one change being an overnight dialysis.[12]
-
-
Recover the Sample:
-
Carefully remove the tubing/cassette from the buffer and recover your purified, labeled biomolecule.
-
Mandatory Visualizations
Experimental Workflow: Size-Exclusion Chromatography (Spin Column)
Caption: Workflow for removing unconjugated dye using a size-exclusion spin column.
Experimental Workflow: Dialysis
Caption: Workflow for removing unconjugated dye using dialysis.
Logical Relationship: Choosing a Purification Method
References
- 1. Sulfo-Cyanine3 carboxylic acid | CAS#:1121756-11-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]
- 4. chemimpex.com [chemimpex.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 8. What is size-exclusion chromatography? | AAT Bioquest [aatbio.com]
- 9. microbenotes.com [microbenotes.com]
- 10. benchchem.com [benchchem.com]
- 11. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. rocker.com.tw [rocker.com.tw]
- 14. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. repligen.com [repligen.com]
- 17. Antibody purification | Abcam [abcam.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. goldbio.com [goldbio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. researchgate.net [researchgate.net]
- 23. interchim.fr [interchim.fr]
- 24. lumiprobe.jinpanbio.com [lumiprobe.jinpanbio.com]
Preventing aggregation of Sulfo-Cy3(Me)COOH labeled proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent protein aggregation when labeling with Sulfo-Cy3(Me)COOH and related cyanine (B1664457) dyes.
Frequently Asked Questions (FAQs)
Q1: Why do my proteins aggregate after labeling with this compound?
Protein aggregation after fluorescent labeling is a common issue that can stem from several factors. The primary cause is often an increase in the surface hydrophobicity of the protein due to the attachment of the dye molecules.[1] Sulfo-Cy3, while designed to be water-soluble due to its sulfonate groups, still possesses a hydrophobic core.[2][3] Attaching multiple dye molecules can expose hydrophobic patches on the protein or the dye itself, leading to self-association and aggregation.[1][4]
Other contributing factors include:
-
High Dye-to-Protein Ratio: Over-labeling is a frequent cause of precipitation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and absence of stabilizing additives in the labeling and storage buffers can significantly impact protein solubility.
-
High Protein Concentration: While efficient for labeling, high protein concentrations can increase the likelihood of aggregation.
-
Inherent Protein Instability: The protein itself may be prone to aggregation, a tendency that is exacerbated by the conjugation process.
Q2: What is the optimal dye-to-protein molar ratio for labeling?
There is no single optimal ratio for all proteins; it must be determined empirically. A common starting point is a 10:1 molar ratio of dye to protein. However, to minimize aggregation, it is often necessary to use lower ratios and perform a titration to find the best balance between labeling efficiency (Degree of Labeling, or DOL) and protein stability. For some proteins, keeping the labeling stoichiometry at or below 1:1 is necessary to prevent precipitation. Over-labeling can lead to fluorescence quenching and loss of biological activity, in addition to aggregation.
Q3: How does the reaction buffer pH affect labeling and aggregation?
The pH of the reaction buffer is critical. For amine-reactive dyes like NHS esters, the reaction is most efficient at a slightly alkaline pH, typically between 8.2 and 8.5. In this range, the primary amino groups on lysine (B10760008) residues and the N-terminus are deprotonated and reactive. However, protein stability is also highly pH-dependent. Proteins are often least soluble at their isoelectric point (pI). It is crucial to select a pH that is optimal for both the labeling reaction and the stability of your specific protein, avoiding the pI. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for the dye.
Troubleshooting Guide
This section addresses specific problems you may encounter during your labeling experiments.
Problem 1: Visible precipitate or cloudiness forms during or immediately after the labeling reaction.
This indicates significant and rapid protein aggregation.
Problem 2: The solution is clear, but downstream analysis reveals soluble aggregates.
Even without visible precipitation, soluble oligomers may have formed. These can be detected by techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
Solutions:
-
Refine Buffer Composition: Systematically screen different buffer components, pH values, and stabilizing additives to find a formulation that maintains the protein in its monomeric state.
-
Incorporate Stabilizing Additives: The addition of certain chemical agents can significantly enhance protein solubility and prevent aggregation.
-
Optimize Purification: Immediately after the labeling reaction, purify the conjugate using SEC to remove unreacted dye and any small aggregates that may have formed.
-
Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C). This can slow the aggregation process, though it may require a longer reaction time.
Table 1: Common Buffer Additives to Prevent Protein Aggregation
The table below summarizes common additives used to enhance protein stability during and after conjugation. Concentrations should be optimized for each specific protein.
| Additive | Typical Concentration | Mechanism of Action | Citations |
| Arginine | 50 - 500 mM | Suppresses aggregation by interacting with charged and hydrophobic regions. | |
| Glycerol / Sucrose | 5% - 20% (v/v) | Act as osmolytes, stabilizing the native protein structure. | |
| Non-ionic Detergents | 0.01% - 0.1% (v/v) | Solubilize hydrophobic patches to prevent self-association. | |
| (e.g., Tween-20, Triton X-100) | |||
| Salts (NaCl, KCl) | 50 - 200 mM | Modulate electrostatic interactions that can lead to aggregation. | |
| Reducing Agents (TCEP, DTT) | 1 - 5 mM | Prevent the formation of non-native intermolecular disulfide bonds. |
Key Experimental Protocols
Protocol 1: General Amine-Reactive Labeling with Sulfo-Cy3 NHS Ester
This protocol provides a starting point for labeling a protein with an amine-reactive Sulfo-Cy3 dye.
Methodology:
-
Protein Preparation: Exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a pH between 8.2-8.5. The protein concentration should ideally be between 2-10 mg/mL.
-
Dye Preparation: Just before use, dissolve the Sulfo-Cy3 NHS ester in a small amount of anhydrous solvent like DMSO or DMF.
-
Labeling Reaction: Add the desired molar ratio of the dye solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove unreacted dye and exchange the labeled protein into a suitable storage buffer using a desalting column (e.g., PD-10) or dialysis.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~554 nm (for Sulfo-Cy3).
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules by size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Methodology:
-
Column and Mobile Phase: Select an SEC column with a pore size suitable for your protein and potential aggregates. The mobile phase should be a buffer that minimizes non-specific interactions, often the final storage buffer for the protein.
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the labeled protein sample through a 0.22 µm filter to remove large particulates.
-
Injection and Analysis: Inject a defined amount of the labeled protein. Monitor the elution profile, typically using UV absorbance at 280 nm.
-
Data Interpretation: Compare the chromatogram of the labeled protein to that of the unlabeled protein. The appearance of new peaks eluting earlier than the monomer peak indicates the formation of soluble aggregates. The area under each peak can be used to quantify the percentage of monomer, dimer, and larger species.
Protocol 3: Detection of Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting aggregation.
Methodology:
-
Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter into a clean cuvette. The typical protein concentration for DLS is 0.1-1.0 mg/mL.
-
Instrument Setup: Allow the instrument to equilibrate to the desired temperature.
-
Measurement: Acquire multiple measurements to ensure reproducibility. A measurement of the buffer alone should be used as a blank.
-
Data Analysis: The instrument software will generate a size distribution profile. The presence of species with a larger hydrodynamic radius compared to the known monomeric protein indicates aggregation.
References
Addressing non-specific binding of Sulfo-Cy3(Me)COOH conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific binding of Sulfo-Cy3(Me)COOH conjugates. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
High background or non-specific binding can obscure your specific signal, leading to unreliable results. This guide provides a systematic approach to identifying and resolving common issues.
dot
Caption: A logical workflow for troubleshooting non-specific binding issues.
Question: I am observing high background fluorescence with my this compound conjugate. What are the first steps to troubleshoot this?
Answer:
High background can originate from several factors. Start by addressing the most common culprits:
-
Optimize Conjugate Concentration: An excessively high concentration of the fluorescent conjugate is a frequent cause of non-specific binding.[1][2]
-
Action: Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background. Start with the manufacturer's recommended concentration and test a range of serial dilutions.
-
-
Increase Wash Steps: Insufficient washing can leave unbound conjugate in the sample, contributing to background noise.[2]
-
Action: Increase the number and/or duration of wash steps after incubation with the this compound conjugate. Consider adding a mild detergent like Tween-20 to your wash buffer to help remove non-specifically bound molecules.
-
Question: My initial troubleshooting steps didn't resolve the high background. What should I try next?
Answer:
If optimizing concentration and washing is not sufficient, focus on your blocking protocol. Blocking is a critical step to prevent non-specific interactions by saturating reactive sites in the sample.[3][4]
-
Evaluate Your Blocking Agent: The choice of blocking buffer can significantly impact background levels.
-
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): A widely used and effective blocking agent.
-
Normal Serum: Serum from the host species of the secondary antibody is often used. For example, if you are using a goat anti-rabbit secondary antibody, you would use normal goat serum for blocking.
-
Non-fat Dry Milk: A cost-effective option, but it may not be suitable for all applications, especially those involving biotin-avidin systems or phospho-specific antibodies.
-
-
Action: If you are using BSA, try increasing the concentration (e.g., from 1% to 5%). If you are not using serum, consider adding normal serum from the secondary antibody's host species to your blocking buffer.
-
-
Optimize Blocking Incubation:
-
Action: Increase the incubation time for the blocking step (e.g., from 30 minutes to 1 hour) to ensure complete saturation of non-specific sites.
-
Frequently Asked Questions (FAQs)
Q1: What are the properties of this compound that might contribute to non-specific binding?
A1: this compound is a derivative of the Cyanine3 dye. Several properties of cyanine (B1664457) dyes can influence their propensity for non-specific binding:
-
Hydrophobicity: While the "Sulfo" group increases water solubility, residual hydrophobic regions on the dye molecule can interact non-specifically with hydrophobic surfaces in cells and tissues. Studies have shown a strong correlation between dye hydrophobicity and non-specific binding.
-
Charge: Highly charged fluorescent dyes can contribute to non-specific binding through electrostatic interactions. This compound has sulfonate groups which impart a negative charge.
Q2: Can the purity of my this compound conjugate affect non-specific binding?
A2: Yes, the purity of the conjugate is critical. If the conjugation reaction was performed in-house, it is crucial to remove any unconjugated, free dye. Free dye can bind non-specifically to various cellular components, leading to high background fluorescence.
Q3: Are there specialized reagents to reduce non-specific binding of cyanine dyes?
A3: Yes, several commercial reagents are available that are specifically designed to block non-specific binding of cyanine dyes. These reagents can be particularly useful when standard blocking methods are insufficient. Additionally, specialized blocking buffers are available that can reduce background from charged dyes.
Q4: Could autofluorescence be the cause of my high background?
A4: Autofluorescence, the natural fluorescence of biological specimens, can be a significant source of background, especially in tissue sections. Using far-red dyes like Cy5 can help minimize autofluorescence, as it is typically lower in that spectral region. To check for autofluorescence, always include an unstained control sample in your experiment.
Data Summary
While specific quantitative data for this compound was not found in the search results, the following table summarizes the general relationship between dye properties and non-specific binding, which is a critical consideration when selecting a fluorescent dye.
| Dye Property | Effect on Non-Specific Binding | Rationale |
| High Hydrophobicity | Increased | Hydrophobic interactions with cellular components and substrates. |
| High Net Charge | Increased | Electrostatic interactions with charged molecules in the sample. |
| High Water Solubility | Decreased | Reduces aggregation and non-specific hydrophobic interactions. |
Key Experimental Protocols
Protocol 1: Antibody Titration to Optimize Concentration
This protocol helps determine the optimal dilution of your this compound conjugated antibody.
-
Prepare a series of dilutions of your conjugated antibody in a suitable buffer (e.g., 1% BSA in PBS). A typical starting range might be 1:100, 1:250, 1:500, 1:1000, and 1:2000.
-
Prepare multiple identical samples (e.g., cells on coverslips or tissue sections).
-
Process all samples in parallel, following your standard staining protocol.
-
Incubate each sample with a different dilution of the conjugated antibody for the standard incubation time.
-
Include a negative control sample that is processed without the primary antibody to assess the non-specific binding of the this compound conjugated secondary antibody.
-
Wash all samples thoroughly.
-
Mount and image all samples using the exact same imaging settings (e.g., laser power, exposure time, gain).
-
Compare the images to identify the dilution that provides the best signal-to-noise ratio (bright specific staining with low background).
dot
Caption: Workflow for antibody titration.
Protocol 2: Optimizing the Blocking Step
This protocol is for testing different blocking agents to reduce non-specific binding.
-
Prepare several identical samples.
-
Prepare different blocking buffers to be tested. For example:
-
Buffer A: 1% BSA in PBS
-
Buffer B: 5% BSA in PBS
-
Buffer C: 5% Normal Goat Serum in PBS (assuming a goat secondary antibody)
-
Buffer D: A commercial blocking buffer for cyanine dyes.
-
-
Incubate each sample in a different blocking buffer for 1 hour at room temperature.
-
Proceed with your standard primary and this compound conjugated secondary antibody incubations.
-
Wash, mount, and image all samples using identical settings.
-
Compare the background fluorescence between the different blocking conditions to determine the most effective one for your experiment.
dot
Caption: Experimental workflow for optimizing blocking conditions.
References
The effect of pH on Sulfo-Cy3(Me)COOH fluorescence and stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sulfo-Cy3(Me)COOH, with a specific focus on the influence of pH on its fluorescence and stability. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users experiencing issues with this compound fluorescence intensity or stability should consult the following guide. It is important to note that Sulfo-Cy3 dyes are generally stable and their fluorescence is largely independent of pH in the commonly used biological range.
Problem: Low or Unstable Fluorescence Signal
Before investigating pH as a cause, please consider other common factors that can affect fluorescence experiments.
| Potential Cause | Troubleshooting Steps |
| Photobleaching | - Minimize exposure of the dye to excitation light. - Use an anti-fade mounting medium if applicable. - Reduce the intensity of the excitation light source. |
| Incorrect Filter Set | - Ensure the excitation and emission filters are appropriate for Sulfo-Cy3 (Ex/Em maxima ~554/568 nm).[1][2][3] |
| Low Dye Concentration | - Verify the final concentration of the dye in your sample. - Prepare a fresh dilution from your stock solution. |
| Suboptimal Labeling | - If labeling a biomolecule, optimize the dye-to-protein/nucleic acid ratio. - Ensure the labeling buffer pH is optimal for the reaction (typically pH 8.3-8.5 for NHS esters).[4] |
| Quenching | - High labeling densities can lead to self-quenching.[5] - Certain components in your buffer (e.g., some reducing agents) can quench fluorescence.[6] |
| pH (Unlikely) | - Sulfo-Cy3 fluorescence is stable across a broad pH range (~3-10).[7] If you suspect extreme pH values are the issue, verify the pH of your buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: this compound and other Sulfo-Cy3 dyes are robust fluorophores that maintain stable fluorescence across a wide pH range, typically from pH 3 to pH 10.[7] For most biological applications, standard physiological buffers (pH 7.0-7.4) are ideal. For labeling reactions using NHS esters, a slightly basic pH of 8.3-8.5 is often recommended to ensure the reactivity of primary amines.[4]
Q2: Will acidic or basic conditions affect the fluorescence intensity of my this compound sample?
A2: Within the range of approximately pH 3.5 to 8.3, the fluorescence intensity of Sulfo-Cy3 is expected to remain nearly constant, with variations typically within 5%.[8] Therefore, in most experimental settings, fluctuations in pH within this range are not a significant cause of changes in fluorescence intensity.
Q3: My fluorescence signal is weak. Could it be due to the pH of my buffer?
A3: While extreme pH values outside the 3-10 range can potentially affect the dye, it is more likely that weak fluorescence is due to other factors. Please refer to the troubleshooting guide above to explore common issues such as photobleaching, incorrect filter sets, low dye concentration, or inefficient labeling.
Q4: How does the stability of this compound change with pH?
A4: Sulfo-Cy3 dyes are known for their good photostability and chemical stability in aqueous buffers.[9] Their fluorescence is stable across a broad pH range, suggesting the chemical structure of the fluorophore is not prone to pH-mediated degradation under typical experimental conditions.
Q5: Are there any buffer components I should avoid when working with this compound?
A5: While Sulfo-Cy3 is generally robust, it's good practice to avoid harsh chemical environments. For labeling proteins, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[4] Also, be aware that some reducing agents, like TCEP at high pH, have been shown to quench the fluorescence of cyanine (B1664457) dyes.[6]
Experimental Protocol: Assessing the pH Stability of this compound
This protocol provides a method to verify the pH stability of this compound fluorescence in your own laboratory setting.
1. Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
A series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9, 11)
-
Fluorometer or plate reader with appropriate filters for Cy3
-
pH meter
-
Precision pipettes and microplates or cuvettes
2. Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Prepare Working Solutions: Dilute the stock solution in each of the different pH buffers to a final, consistent concentration (e.g., 1 µM). Ensure the amount of DMSO carried over is minimal (e.g., <1%) to avoid solvent effects.
-
Equilibration: Allow the working solutions to equilibrate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement:
-
Set the fluorometer to the excitation and emission wavelengths for Sulfo-Cy3 (e.g., Ex: 550 nm, Em: 570 nm).
-
Measure the fluorescence intensity of each sample.
-
Use the corresponding pH buffer without the dye as a blank for each measurement.
-
-
Data Analysis:
-
Subtract the blank reading from each sample reading.
-
Plot the fluorescence intensity as a function of pH.
-
Normalize the fluorescence intensity to the reading at a neutral pH (e.g., pH 7.4) to easily visualize relative changes.
-
Visual Guides
The following diagrams illustrate key workflows and concepts related to troubleshooting this compound fluorescence issues.
Caption: Troubleshooting workflow for low or unstable Sulfo-Cy3 fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
Optimizing laser power and exposure time for Sulfo-Cy3(Me)COOH imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power and exposure time for imaging Sulfo-Cy3(Me)COOH. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure high-quality, reproducible imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima of this compound?
A1: this compound is a derivative of the Cy3 dye. Its excitation maximum is approximately 554 nm, and its emission maximum is around 568 nm.[1][2] It is well-suited for excitation with a 532 nm or 561 nm laser line.[3][4]
Q2: What is a good starting point for laser power when imaging this compound?
A2: A universal optimal laser power is difficult to define as it depends on the microscope, objective, and sample. However, a general principle is to always start with the lowest laser power that provides a detectable signal and then gradually increase it to achieve a good signal-to-noise ratio (SNR) while minimizing phototoxicity and photobleaching. For confocal microscopy, starting with as low as 0.5% of the laser's maximum power can be a good practice, especially for live-cell imaging.[5]
Q3: How do I determine the optimal exposure time for my experiment?
A3: The optimal exposure time is the shortest duration that provides a sufficiently bright signal without saturating the detector. A good starting point for widefield microscopy can be around 200 ms (B15284909) for brightly stained samples. For live-cell imaging, it is crucial to use the shortest possible exposure time to minimize phototoxicity. Utilize the histogram function in your imaging software to ensure you are using the full dynamic range of the detector without clipping the signal at the highest intensity.
Q4: How can I minimize photobleaching of this compound?
A4: Photobleaching, the irreversible fading of a fluorophore, can be minimized by:
-
Using the lowest necessary laser power and shortest possible exposure time.
-
Employing antifade mounting media for fixed samples.
-
For live-cell imaging, using specialized live-cell imaging solutions that may contain oxygen scavengers or other photoprotective agents.
-
Minimizing the sample's exposure to light when not actively acquiring images.
Q5: What can I do if my signal-to-noise ratio (SNR) is low?
A5: A low SNR can be due to either a weak signal or high background. To improve your SNR:
-
To increase the signal:
-
Optimize the staining protocol to ensure efficient labeling.
-
Use a higher laser power or longer exposure time, but be mindful of photobleaching and phototoxicity.
-
Use a high numerical aperture (NA) objective to collect more light.
-
-
To decrease the background:
-
Ensure thorough washing steps to remove unbound dye.
-
Use appropriate blocking buffers to prevent non-specific antibody binding.
-
For tissue samples, consider using a dye with longer wavelength emission to reduce autofluorescence.
-
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No or very weak signal | Inefficient staining/labeling | Optimize antibody/probe concentration and incubation times. Ensure the labeling protocol is suitable for your target. |
| Low expression of the target molecule | Use signal amplification techniques (e.g., tyramide signal amplification). | |
| Incorrect filter sets or laser lines | Ensure the excitation and emission filters are appropriate for this compound (Excitation: ~554 nm, Emission: ~568 nm). | |
| Photobleaching | Image a fresh area of the sample. Reduce laser power and exposure time. Use an antifade reagent. | |
| High background | Non-specific antibody/probe binding | Increase the number and duration of wash steps. Optimize the concentration of the staining reagent. Use a suitable blocking agent. |
| Autofluorescence of the sample | Image an unstained control to assess the level of autofluorescence. Use a spectral imaging system to unmix the specific signal from the background. | |
| Saturated signal (pixels at maximum intensity) | Laser power is too high | Reduce the laser power. |
| Exposure time is too long | Decrease the exposure time. | |
| Detector gain is too high | Lower the gain setting on the detector. | |
| Rapid photobleaching | Excessive laser power | Reduce the laser power to the minimum required for a good SNR. |
| Long or repeated exposures | Use the shortest possible exposure time and minimize the number of acquisitions. | |
| Absence of photoprotective agents | Use antifade mounting media for fixed cells or photoprotective supplements in live-cell imaging media. |
Quantitative Data Summary
The following tables provide estimated starting ranges for laser power and exposure time for imaging this compound with different microscopy techniques. These are starting points and should be optimized for your specific experimental conditions.
Table 1: Recommended Starting Laser Power and Exposure Time
| Microscopy Technique | Sample Type | Laser Power (at sample) | Exposure Time |
| Confocal | Fixed Cells | 1 - 10 µW | 100 - 500 ms |
| Live Cells | 0.1 - 2 µW | 50 - 200 ms | |
| TIRF | Live Cells | 0.5 - 5 mW (total laser power) | 50 - 300 ms |
| Widefield | Fixed Cells | N/A (use lowest lamp intensity) | 100 - 1000 ms |
| Live Cells | N/A (use lowest lamp intensity) | 50 - 500 ms |
Note: Laser power at the sample can be significantly lower than the output of the laser itself. It is recommended to measure the power at the objective focal plane if possible.
Table 2: Laser Power Density Calculation
To standardize laser power settings across different microscopes and objectives, it is useful to calculate the power density at the sample.
Formula for Power Density (for a circular illumination spot):
Power Density (W/cm²) = Laser Power at Sample (W) / (π * (beam radius (cm))²)
You can find online calculators to simplify this calculation.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Fixed Adherent Cells with a this compound-conjugated Secondary Antibody
-
Cell Culture and Fixation:
-
Culture adherent cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if the target is intracellular).
-
Wash three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Optionally, counterstain nuclei with a suitable dye like DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Proceed with imaging.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Confocal Microscopy - Zamanian Lab Docs [zamanianlab.org]
Technical Support Center: Sulfo-Cy3(Me)COOH Labeling Reactions
Welcome to the technical support center for Sulfo-Cy3(Me)COOH labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information on buffer compatibility and troubleshooting for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family, which emits light in the orange spectrum (typically with an excitation maximum around 554 nm and an emission maximum around 568 nm)[1][2][3]. The "Sulfo" prefix indicates the presence of a sulfonate group, which enhances its solubility in aqueous solutions, a desirable characteristic for biological labeling experiments[4][5]. The "COOH" signifies a carboxylic acid group. For labeling, this carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester. This NHS ester then reacts with primary amine groups (-NH₂) found on biomolecules, such as the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.
Q2: Which buffers are compatible with this compound NHS ester labeling reactions?
The choice of buffer is critical for a successful labeling reaction. Compatible buffers must be free of primary amines, which would otherwise compete with the target molecule for the NHS ester. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Carbonate-Bicarbonate buffer
-
HEPES buffer
-
Borate buffer
The optimal pH for the reaction is typically between 7.2 and 8.5.
Q3: Which buffers and substances should I avoid in my labeling reaction?
It is crucial to avoid buffers that contain primary amines, as they will react with the NHS ester and reduce the labeling efficiency of your target molecule.
Incompatible Buffers and Substances
| Buffer/Substance | Reason for Incompatibility |
| Tris Buffer (e.g., TBS) | Contains primary amines that compete with the target molecule for the NHS ester. |
| Glycine Buffer | Contains primary amines that will quench the reaction. |
| Ammonium Salts (e.g., Ammonium Sulfate) | Contain primary amines that interfere with the labeling reaction. |
High concentrations of some common laboratory reagents can also interfere with the reaction:
-
Sodium Azide: While low concentrations (≤ 3 mM or 0.02%) are generally tolerated, higher concentrations can interfere with the reaction.
-
Glycerol: High concentrations (20-50%) can decrease reaction efficiency.
Q4: What is the optimal pH for the labeling reaction?
The optimal pH for NHS ester conjugation reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. At a lower pH, primary amines are more likely to be protonated (-NH₃⁺) and thus less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.
Effect of pH on NHS-Ester Reaction
| pH Range | Effect on Amino Groups | Effect on NHS Ester | Overall Labeling Efficiency |
| < 7.0 | Amino groups are protonated and less reactive. | Hydrolysis is slow. | Suboptimal |
| 7.2 - 8.5 | Amino groups are sufficiently deprotonated and reactive. | Moderate rate of hydrolysis. | Optimal |
| > 8.5 | Amino groups are highly reactive. | Rapid hydrolysis significantly reduces available reagent. | Decreased |
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling reactions.
Problem: Low or No Labeling Efficiency
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer Composition | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer like PBS, Borate, or Carbonate/Bicarbonate using methods such as dialysis or desalting columns. |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. A pH of 8.3-8.5 is often a good starting point. |
| NHS Ester Hydrolysis | Prepare the NHS ester solution immediately before use. If you suspect hydrolysis is an issue due to high pH or temperature, consider performing the reaction at 4°C for a longer duration (e.g., overnight). The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. |
| Low Reactant Concentration | Low concentrations of the protein or the NHS ester can lead to inefficient labeling due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 2 mg/mL. Consider increasing the molar excess of the NHS ester. |
| Inaccessible Amine Groups | The primary amines on your target molecule may be sterically hindered. If possible, analyze the structure of your protein to assess the accessibility of lysine residues and the N-terminus. |
Problem: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Unreacted NHS Ester | Ensure the reaction is properly quenched. After the desired incubation time, you can add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM to stop the reaction. |
| Protein Aggregation | Over-labeling can alter the properties of your protein and lead to aggregation. Optimize the molar ratio of the NHS ester to your protein. It is often recommended to start with a 5- to 20-fold molar excess of the NHS ester and then titrate to find the optimal ratio. |
| Inadequate Purification | After the labeling reaction, it is crucial to remove unreacted dye and byproducts. Use appropriate purification methods such as gel filtration (desalting columns) or dialysis. |
Experimental Protocols
General Protocol for Protein Labeling with this compound NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Perform the Labeling Reaction:
-
Add the appropriate volume of the NHS ester stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10 volume of 1 M Tris-HCl).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted dye and quenching buffer components by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (around 554 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Visualizations
Caption: A simplified workflow for a typical this compound labeling experiment.
Caption: Competing reactions in NHS-ester labeling.
Caption: Common causes of low labeling efficiency.
References
Validation & Comparative
A Head-to-Head Comparison of Sulfo-Cy3(Me)COOH and DyLight 549 for Immunofluorescence Applications
For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical determinant of success in immunofluorescence experiments. This guide provides an objective comparison of two commonly used orange-fluorescent dyes, Sulfo-Cy3(Me)COOH and DyLight 549, to facilitate an informed decision for your specific research needs.
In the realm of immunofluorescence, the brightness and photostability of the chosen fluorophore directly impact the quality and reliability of the obtained data. Both this compound, a sulfonated cyanine (B1664457) dye, and DyLight 549, a member of the DyLight series of fluorescent dyes, are widely employed for their emission in the orange part of the spectrum. This guide delves into their key performance characteristics, supported by available experimental data, and provides detailed protocols for their use in immunofluorescence.
Quantitative Performance at a Glance
| Property | This compound / Sulfo-Cy3 | DyLight 549 |
| Excitation Maximum (nm) | ~554[1][2] | ~550 - 562 |
| Emission Maximum (nm) | ~568[1][2] | ~575 - 576 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.1 - 0.3 | Not explicitly stated, but generally high |
| Brightness (ε x Φ) | ~15,000 - 45,000 | High (exact value not available) |
| Photostability | Good, though cyanine dyes can be susceptible to photobleaching.[3] | Generally considered to have high photostability. |
| Solubility | High in aqueous solutions due to sulfonate groups. | Good in aqueous solutions. |
Note: The "(Me)" designation in this compound refers to a methyl group, which is a common modification in cyanine dyes. While specific data for this exact variant is limited, its spectral properties are expected to be very similar to other Sulfo-Cy3 dyes.
Key Considerations for Selection
This compound:
As a member of the well-established cyanine dye family, Sulfo-Cy3 offers several advantages. The presence of sulfonate groups significantly enhances its water solubility, which is beneficial for labeling antibodies and reducing non-specific binding in aqueous buffers. Cyanine dyes are known for their high molar extinction coefficients, contributing to their brightness. However, a known characteristic of some cyanine dyes is their susceptibility to photobleaching, especially under intense or prolonged illumination.
DyLight 549:
The DyLight series of dyes were developed to offer enhanced photostability and brightness compared to some traditional fluorophores. While specific quantum yield values for DyLight 549 are not consistently published, they are generally marketed as having a high fluorescence quantum yield. A study comparing the sequence-dependent fluorescence of cyanine dyes on single-stranded DNA found that DyLight 547 (spectrally similar to DyLight 549) exhibited a smaller range of intensity changes compared to Cy3, suggesting it may be less prone to environment-induced fluorescence variations and potentially more photostable.
Experimental Protocols
Below are detailed methodologies for a typical indirect immunofluorescence experiment using either this compound or DyLight 549 conjugated secondary antibodies.
General Indirect Immunofluorescence Protocol
This protocol outlines the key steps for staining cells for fluorescence microscopy.
Caption: A generalized workflow for indirect immunofluorescence.
1. Cell Preparation:
-
Seed cells on coverslips or in imaging-compatible plates and culture until they reach the desired confluency.
-
Wash the cells briefly with Phosphate Buffered Saline (PBS).
2. Fixation:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
6. Secondary Antibody Incubation:
-
Dilute the this compound or DyLight 549 conjugated secondary antibody in the blocking buffer according to the manufacturer's recommendations (typically in the range of 1:200 to 1:1000).
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
From this step onwards, protect the samples from light to prevent photobleaching.
-
Wash the cells three times with PBS for 5 minutes each.
7. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate filter sets for Sulfo-Cy3/DyLight 549 (e.g., TRITC/Cy3 filter set).
Logical Relationship of Fluorophore Performance
The following diagram illustrates the key factors influencing the final signal quality in an immunofluorescence experiment.
References
A Comparative Analysis of Sulfo-Cy3(Me)COOH and Other Cyanine Dyes: A Guide to Quantum Yields and Performance
For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe, a dye's quantum yield is a critical performance metric. This guide provides a comparative overview of the quantum yield of Sulfo-Cy3(Me)COOH and other widely used cyanine (B1664457) dyes, supported by experimental data and detailed protocols for accurate measurement.
Cyanine dyes are a class of synthetic fluorophores extensively used in various biological and biomedical research applications, including fluorescence microscopy, flow cytometry, and bioconjugation. Their popularity stems from high molar extinction coefficients, with quantum yields that can be influenced by their molecular structure and environment. This guide focuses on the comparative performance of this compound and other common cyanine dyes, such as Cy3, Cy5, and Cy7, and their derivatives.
Quantum Yield Comparison of Cyanine Dyes
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorescent signal, which is crucial for sensitive detection in many experimental setups. The quantum yields of cyanine dyes can vary significantly based on their structure, including the length of the polymethine chain and the presence of modifying groups like sulfonate and methyl groups. Environmental factors such as solvent viscosity and conjugation to biomolecules also play a significant role.[1][2]
Below is a summary of the quantum yields for this compound and other relevant cyanine dyes. It is important to note that the quantum yield of "this compound" is not widely reported in the literature. The "(Me)" designation likely refers to a methyl group, a common modification. For the purpose of this comparison, we will infer its properties based on closely related sulfo-Cy3 derivatives. Sulfo-Cyanine3 NHS ester, for example, has a reported quantum yield of 0.15.[3] The addition of sulfonate groups generally improves water solubility and can slightly enhance optical stability and quantum yield.[]
| Dye | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |
| This compound | ~0.1 - 0.2 (est.) | Aqueous Buffer | Inferred |
| Sulfo-Cyanine3 NHS ester | 0.15 | Aqueous Buffer | [3] |
| Cy3 | 0.04 | PBS | [5][6] |
| Cy3 (in viscous solution) | Increased | Aqueous glycerol (B35011) solutions | [2] |
| Cy3 conjugated to ssDNA | ~0.2 - 0.4 | Aqueous Buffer | [7][8] |
| Cy5 | 0.27 | PBS | [5][6] |
| Cy5 derivatives | 0.28 - 0.43 | Varied | [9] |
| Cy7 | Varies | Methanol | [10] |
Note: The quantum yields of cyanine dyes are highly sensitive to their environment. The values presented are for the unconjugated dyes in the specified solvents unless otherwise noted. Conjugation to biomolecules like DNA can significantly increase the quantum yield.[7][8]
Experimental Protocol: Measuring Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[11][12] This technique involves comparing the fluorescence intensity of the sample with an unknown quantum yield to a standard with a known quantum yield.
Principle
The comparative method is based on the principle that if a standard and a sample have identical absorbance at the same excitation wavelength and are measured under the same experimental conditions, they absorb the same number of photons.[12] The unknown quantum yield (Φₓ) can then be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively.
Materials
-
Spectrofluorometer with a cuvette holder
-
UV-Vis spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[5][6]
-
Sample of unknown quantum yield (e.g., this compound)
Procedure
-
Standard and Sample Preparation:
-
Prepare a stock solution of the quantum yield standard in the appropriate solvent.
-
Prepare a stock solution of the sample in the same solvent if possible. If different solvents are used, the refractive index correction must be applied.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to avoid inner filter effects.[5]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the standard and the sample.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all the prepared solutions.
-
The excitation wavelength must be identical for all measurements.
-
Instrumental parameters (e.g., excitation and emission slit widths) should be kept constant throughout the experiment.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting straight line for both the standard (Gradₛₜ) and the sample (Gradₓ).
-
Calculate the quantum yield of the sample (Φₓ) using the formula mentioned above.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the comparative method for determining fluorescence quantum yield.
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
This guide provides a foundational understanding of the quantum yield of this compound in comparison to other cyanine dyes and a detailed protocol for its measurement. For researchers, careful consideration of the dye's intrinsic properties and the experimental conditions is paramount for achieving reliable and reproducible results in fluorescence-based applications.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 5. iss.com [iss.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00333A [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Sulfo-Cy3(Me)COOH and ATTO 550 for STORM Microscopy
For Researchers, Scientists, and Drug Development Professionals
Stochastic Optical Reconstruction Microscopy (STORM) has revolutionized biological imaging, offering unprecedented resolution to visualize cellular structures at the nanoscale. The choice of fluorophore is a critical determinant of the quality of STORM imaging. This guide provides a detailed head-to-head comparison of two commonly used fluorophores in the orange-red spectral range: Sulfo-Cy3(Me)COOH and ATTO 550. This comparison is based on available experimental data for these dyes and their close structural analogs, aiming to provide an objective assessment of their performance for STORM applications.
Overview of the Fluorophores
This compound is a sulfonated cyanine (B1664457) dye. The sulfonate groups enhance its water solubility, making it suitable for labeling biological molecules in aqueous buffers without the need for organic solvents.[1][2] The "Me" likely refers to a methyl group modification on the cyanine core structure. Cyanine dyes, as a class, are widely used in STORM imaging.[3]
ATTO 550 is a rhodamine-based fluorescent dye.[4][5][6][7] Rhodamine dyes are known for their high fluorescence quantum yield and photostability, which are desirable characteristics for single-molecule localization microscopy techniques like STORM.[4][5][6][7]
Quantitative Performance in STORM
| Parameter | This compound (inferred from Cy3 derivatives) | ATTO 550 | Notes |
| Excitation Maximum (nm) | ~554[8] | 554[6][7] | Both dyes are well-suited for excitation with a 561 nm laser, which is common on many STORM setups. |
| Emission Maximum (nm) | ~568[8] | 576[6][7] | The emission profiles are very similar, allowing for the use of standard TRITC/Cy3 filter sets. |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 (for Cy3) | 120,000[6][7] | A higher extinction coefficient indicates more efficient light absorption. |
| Fluorescence Quantum Yield | High | 0.8[6] | Both dyes are bright emitters. |
| Photon Yield per Switching Event | Moderate (e.g., ~1,365-2,057 for Cy3B)[9] | Moderate to High (data not readily available for STORM) | Photon yield is a critical factor for localization precision. Higher photon yields lead to better resolution. For comparison, the high-performing Alexa Fluor 647 can yield ~5,000 photons.[3] |
| On/Off Duty Cycle | Moderate | Low to Moderate | A low duty cycle (the fraction of time the molecule is 'on') is crucial for STORM to ensure that only a sparse subset of fluorophores is active at any given time, allowing for individual molecule localization. |
| Photostability & Switching Cycles | Moderate (Cy3B showed a lower number of switching cycles compared to redder dyes)[3] | High thermal and photostability are characteristic features of ATTO 550.[4][5][6][7] | A higher number of switching cycles allows for the collection of more localization events, leading to a more complete reconstruction of the underlying structure. |
| Recommended STORM Buffer Thiol | MEA or β-ME[8][9] | MEA is generally recommended for rhodamine dyes. | The choice of thiol in the imaging buffer can significantly impact the photoswitching behavior of the dye.[3][10] |
Note: The performance of a fluorophore in STORM is highly dependent on the specific experimental conditions, including the imaging buffer composition, laser power, and the local chemical environment. The values presented here should be considered as a general guide.
Experimental Protocols
Antibody Conjugation
Both this compound and ATTO 550 are commonly available as N-hydroxysuccinimide (NHS) esters for labeling primary amines (e.g., lysine (B10760008) residues) on antibodies and other proteins.
Materials:
-
Antibody of interest (free of amine-containing buffers like Tris)
-
This compound NHS ester or ATTO 550 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.3)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) or spin desalting column for purification
Protocol:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it should be purified first. This can be done by dialysis against PBS or using an antibody purification kit. The final antibody concentration should be at least 2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Combine the antibody with the 1 M sodium bicarbonate buffer to a final concentration of 100 mM.
-
Add the dissolved dye to the antibody solution. A molar excess of the dye is required. A good starting point is a 10-fold molar excess of dye to antibody. This ratio may need to be optimized to achieve the desired degree of labeling (DOL).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration or spin desalting column equilibrated with PBS. The labeled antibody will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~554 nm).
STORM Imaging
Sample Preparation:
-
Cell Culture and Fixation: Culture cells on high-precision glass coverslips. Fix the cells using a suitable protocol, for example, with 4% paraformaldehyde (PFA) in PBS for 10 minutes.
-
Permeabilization: If labeling intracellular targets, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Immunolabeling:
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the sample three times with PBS.
-
Incubate with the this compound or ATTO 550 labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the sample extensively with PBS.
-
STORM Imaging Buffer: A standard STORM imaging buffer contains an oxygen scavenging system and a thiol.
-
Buffer Base: 50 mM Tris (pH 8.0), 10 mM NaCl
-
Oxygen Scavenging System:
-
10% (w/v) Glucose
-
0.5 mg/mL Glucose Oxidase
-
40 µg/mL Catalase
-
-
Thiol: 10-100 mM Mercaptoethylamine (MEA) or β-Mercaptoethanol (β-ME)
Note: The optimal thiol concentration can vary between dyes and should be optimized for best performance.[3]
Image Acquisition:
-
Mount the coverslip on a STORM-capable microscope.
-
Add the freshly prepared STORM imaging buffer.
-
Illuminate the sample with a 561 nm laser at a high power density to induce photoswitching of the fluorophores.
-
Acquire a series of images (typically 10,000-100,000 frames) with a sensitive camera.
-
If using an activator-reporter pair approach, a lower power activation laser (e.g., 405 nm) may be used to bring the reporter dye back to the fluorescent state.
Visualization of Workflows
Antibody Labeling Workflow
Caption: Workflow for labeling antibodies with NHS-ester dyes.
STORM Imaging Workflow
Caption: General workflow for a STORM experiment.
Summary and Recommendations
Both this compound and ATTO 550 are viable options for STORM microscopy in the orange-red spectral range.
-
Choose this compound if:
-
High water solubility is a primary concern for your labeling reaction.
-
You are performing multi-color imaging with other cyanine dyes and want to maintain similar chemical properties across channels.
-
-
Choose ATTO 550 if:
-
High photostability and a large number of switching cycles are critical for resolving fine ultrastructural details.
-
You are working with a system where rhodamine dyes have previously shown good performance.
-
Recommendation: Given that the performance of fluorophores in STORM is highly sample- and setup-dependent, it is advisable to test both dyes in your specific experimental context to determine which provides the optimal results for your research question. Particular attention should be paid to optimizing the imaging buffer composition, as this can have a significant impact on the photoswitching characteristics of the dye.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabion.com [metabion.com]
- 5. ATTO 550 | Products | Leica Microsystems [leica-microsystems.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. atto-tec.com [atto-tec.com]
- 8. oni.bio [oni.bio]
- 9. microscopyu.com [microscopyu.com]
- 10. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Function: A Guide to Validating the Biological Activity of Sulfo-Cy3(Me)COOH Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent label to a protein is an indispensable tool for elucidating its function, localization, and interactions. However, the very act of labeling can inadvertently perturb the protein's native biological activity. This guide provides a comprehensive framework for validating the function of proteins labeled with Sulfo-Cy3(Me)COOH, a popular orange-fluorescent dye. We present a comparative analysis of Sulfo-Cy3 with alternative labeling strategies, supported by experimental data and detailed protocols for essential validation assays.
The Balancing Act: Fluorescence vs. Functionality
The addition of any exogenous molecule, including a fluorophore like Sulfo-Cy3, has the potential to alter a protein's structure and, consequently, its function.[1] The size, charge, and hydrophobicity of the dye can interfere with substrate binding, protein-protein interactions, or conformational changes essential for activity. Therefore, it is crucial to experimentally validate that the labeled protein retains its biological function.
This guide will focus on three key aspects of validation:
-
Photophysical Properties: A comparison of the brightness and photostability of Sulfo-Cy3 with a common alternative, Alexa Fluor 555.
-
Biological Activity: A quantitative comparison of the impact of Sulfo-Cy3 labeling on protein binding kinetics.
-
Alternative Labeling Technologies: An overview of the SNAP-tag® system as a distinct approach to protein labeling.
Photophysical Performance: Sulfo-Cy3 vs. Alexa Fluor 555
The choice of fluorophore is often a trade-off between brightness, photostability, and the potential for biological perturbation. Sulfo-Cy3 is a widely used dye, but alternatives like the Alexa Fluor series have been developed to offer improved performance in demanding applications.[2][3][4]
| Property | Sulfo-Cy3 | Alexa Fluor 555 | Reference |
| Excitation Max (nm) | ~555 | ~555 | [3] |
| Emission Max (nm) | ~570 | ~565 | [3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [5] |
| Relative Brightness | Good | Excellent | [3][4] |
| Photostability | Moderate | High | [2][6] |
Key Takeaway: While Sulfo-Cy3 and Alexa Fluor 555 have similar spectral properties, Alexa Fluor 555 is generally brighter and more photostable, making it a superior choice for applications requiring long-term imaging or the detection of low-abundance proteins.[2][3][4] However, the potential impact on biological activity must still be assessed for any chosen dye.
Impact on Biological Activity: A Case Study in Binding Kinetics
A direct comparison of the binding kinetics of an unlabeled protein with its fluorescently labeled counterpart provides a quantitative measure of the label's impact on biological function. A study by Sun et al. (2008) used an oblique-incidence reflectivity difference scanning microscope to compare the binding of unlabeled and Cy3-labeled streptavidin to surface-immobilized peptides.[7]
| Analyte | Ligand | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) | Reference |
| Unlabeled Streptavidin | Linear Peptide | 1.2 x 10⁵ | 1.1 x 10⁻⁴ | 9.2 x 10⁻¹⁰ | [7] |
| Cy3-Streptavidin | Linear Peptide | 5.6 x 10⁴ | 2.5 x 10⁻⁴ | 4.5 x 10⁻⁹ | [7] |
| Unlabeled Streptavidin | Cyclic Peptide | 1.8 x 10⁵ | 1.9 x 10⁻⁴ | 1.1 x 10⁻⁹ | [7] |
| Cy3-Streptavidin | Cyclic Peptide | 9.1 x 10⁴ | 3.8 x 10⁻⁴ | 4.2 x 10⁻⁹ | [7] |
Key Takeaway: In this case study, labeling streptavidin with Cy3 resulted in a significant decrease in binding affinity (a 4-5 fold increase in K_D).[7] This was primarily due to a decrease in the association rate constant, suggesting that the Cy3 dye may partially obstruct the binding site.[7] This data underscores the critical need to validate the biological activity of any fluorescently labeled protein.
An Alternative Approach: SNAP-tag® Labeling
SNAP-tag® is a self-labeling protein tag that offers an alternative to direct chemical labeling of the protein of interest.[8][9] The protein is fused to the SNAP-tag, a 19.4 kDa mutant of the DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase, which specifically and covalently reacts with benzylguanine (BG) derivatives.[9][10] This allows for the attachment of a wide variety of fluorescent dyes to the tag rather than the protein itself.
| Parameter | SNAP-tag® | Direct Chemical Labeling (e.g., Sulfo-Cy3) | Reference |
| Labeling Site | Specific cysteine on the SNAP-tag® | Primary amines (lysine residues, N-terminus) | [9][10] |
| Specificity | High | Can be multiple, depending on lysine (B10760008) availability | [9] |
| Potential for Perturbation | Indirect; the tag itself may have an effect | Direct; the dye is on the protein of interest | [1][7] |
| Labeling Rate (k_app) | Substrate-dependent, can be very fast | Reagent and buffer dependent | [10] |
Key Takeaway: The SNAP-tag® system offers high specificity in labeling and can potentially minimize direct interference with the protein's active site.[9] However, the fusion of a ~20 kDa tag may itself influence protein function, and this must be validated.
Experimental Protocols
General Workflow for Validating Labeled Protein Activity
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 7. Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to FRET: Comparing Sulfo-Cy3(Me)COOH with Various Acceptor Dyes
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate donor-acceptor dye pair is paramount to experimental success. This guide provides a comparative analysis of the FRET performance of Sulfo-Cy3(Me)COOH as a donor with a variety of commonly used acceptor dyes. The data presented here, including Förster distances and reported FRET efficiencies, will aid in the rational design of FRET-based assays for studying molecular interactions.
This compound, a water-soluble and bright cyanine (B1664457) dye, is a popular choice as a FRET donor due to its favorable photophysical properties. Its spectral characteristics are very similar to other widely used dyes such as Cy3, Alexa Fluor 555, and DyLight 555, making it compatible with a broad range of acceptor fluorophores. The efficiency of energy transfer is critically dependent on the spectral overlap between the donor's emission and the acceptor's excitation, as well as the distance between the two dyes.
Comparative Analysis of FRET Pairs
The performance of a FRET pair is fundamentally characterized by its Förster distance (R₀), the distance at which FRET efficiency is 50%. A larger R₀ value indicates that FRET can occur over a longer distance, providing a wider dynamic range for detecting changes in molecular proximity. The actual FRET efficiency (E) observed in an experiment is highly dependent on the specific labeling sites and the local environment of the dyes.
Below is a table summarizing the theoretical Förster distances for this compound (and its spectral analog, Cy3) with various acceptor dyes from the Alexa Fluor, ATTO, and DyLight series. Where available, experimentally observed FRET efficiencies from published studies are also included to provide a practical reference.
| Donor Dye | Acceptor Dye | Förster Distance (R₀) in nm | Reported Experimental FRET Efficiency (E) | Reference |
| Cy3 | Cy5 | ~5.0 - 5.6 | Varies with distance | [1][2] |
| Cy3 | Cy5.5 | Not widely reported | Can be used in 3-color FRET | [3] |
| Cy3 | Cy7 | ~3.8 | Varies with distance | [4] |
| Alexa Fluor 555 | Alexa Fluor 647 | ~5.1 | Varies with distance | |
| Cy3 | ATTO 647N | ~6.0 | Varies with distance | |
| DyLight 555 | DyLight 650 | Not widely reported | Varies with distance |
Note: Experimental FRET efficiencies are highly context-dependent and can vary significantly based on the biomolecules being studied, the labeling chemistry, and the experimental setup.
Experimental Protocols for FRET Measurement
Accurate determination of FRET efficiency is crucial for interpreting experimental results. Two of the most common intensity-based methods for measuring FRET in microscopy are Acceptor Photobleaching and Sensitized Emission.
Acceptor Photobleaching
This method relies on the principle that FRET quenches the donor's fluorescence. By selectively photobleaching the acceptor dye, the donor is "dequenched," leading to an increase in its fluorescence intensity. The FRET efficiency can then be calculated from the change in the donor's fluorescence.
Protocol:
-
Sample Preparation: Label the molecules of interest with the donor (e.g., this compound) and acceptor dyes. Prepare control samples with only the donor-labeled molecule and only the acceptor-labeled molecule.
-
Pre-Bleach Imaging: Acquire images of the sample in both the donor and acceptor channels.
-
Donor channel: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.
-
Acceptor channel: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
-
Acceptor Photobleaching: Selectively excite the acceptor dye with a high-intensity light source until its fluorescence is completely bleached. Care must be taken to minimize photobleaching of the donor dye during this step.
-
Post-Bleach Imaging: Acquire a post-bleach image of the sample in the donor channel using the same settings as the pre-bleach donor image.
-
FRET Efficiency Calculation: The FRET efficiency (E) is calculated using the following formula: E = 1 - (I_pre / I_post) where I_pre is the background-corrected fluorescence intensity of the donor before photobleaching, and I_post is the background-corrected fluorescence intensity of the donor after photobleaching.
Sensitized Emission
This method involves measuring the fluorescence of the acceptor that results from energy transfer from the donor. It requires careful correction for spectral crosstalk (donor emission leaking into the acceptor channel and direct excitation of the acceptor at the donor's excitation wavelength).
Protocol:
-
Sample Preparation: Prepare samples containing:
-
Donor-only labeled molecules.
-
Acceptor-only labeled molecules.
-
Dual-labeled (donor and acceptor) molecules.
-
-
Image Acquisition: Acquire three images of the dual-labeled sample using different filter combinations:
-
Donor Image (I_DD): Excite with the donor excitation wavelength and detect with the donor emission filter.
-
Acceptor Image (I_AA): Excite with the acceptor excitation wavelength and detect with the acceptor emission filter.
-
FRET Image (I_DA): Excite with the donor excitation wavelength and detect with the acceptor emission filter.
-
-
Correction for Crosstalk: Determine the correction factors for donor bleed-through and acceptor direct excitation using the single-labeled control samples.
-
FRET Efficiency Calculation: The corrected FRET efficiency can be calculated using various established algorithms that take into account the measured intensities and correction factors.
Visualizing FRET Concepts
To better illustrate the principles and workflows discussed, the following diagrams were generated using Graphviz.
Caption: The process of Förster Resonance Energy Transfer (FRET).
Caption: A typical experimental workflow for measuring FRET efficiency.
References
- 1. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule Three-Color FRET with Both Negligible Spectral Overlap and Long Observation Time - PMC [pmc.ncbi.nlm.nih.gov]
Signal-to-noise ratio of Sulfo-Cy3(Me)COOH in flow cytometry vs. other dyes
In the landscape of fluorescent dyes for flow cytometry, the signal-to-noise ratio is a critical determinant of experimental success, particularly for identifying rare cell populations or those with low antigen expression. This guide provides an objective comparison of Sulfo-Cy3(Me)COOH with other commonly used fluorochromes, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Performance Comparison of Fluorescent Dyes
The effectiveness of a fluorescent dye in flow cytometry is often quantified by its stain index or signal-to-noise ratio, which measures the ability to resolve a positively stained population from the unstained background. While direct comparative data for this compound is limited, its performance can be inferred from its structural analog, Cy3. Data consistently shows that phycobiliproteins such as R-Phycoerythrin (PE) and Allophycocyanin (APC) offer superior brightness compared to smaller organic dyes like the Cy3 series.
Here, we present a consolidated overview of the relative performance of this compound and other popular dyes based on available data and qualitative brightness assessments from multiple sources.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Recommended For |
| This compound | 554 | 568 | Moderate | High to moderate antigen expression |
| R-Phycoerythrin (PE) | 496, 565 | 578 | Brightest | Low to high antigen expression |
| Allophycocyanin (APC) | 650 | 660 | Bright | Low to high antigen expression |
| Fluorescein Isothiocyanate (FITC) | 495 | 519 | Moderate to Dim | High antigen expression |
| Alexa Fluor™ 488 | 495 | 519 | Moderate | High to moderate antigen expression |
| Alexa Fluor™ 555 | 555 | 565 | Moderate | High to moderate antigen expression |
| Peridinin-Chlorophyll-Protein (PerCP) | 482 | 678 | Moderate to Dim | High antigen expression |
| Brilliant Violet™ 421 | 405 | 421 | Brightest | Low to high antigen expression |
Note: The relative brightness can be influenced by the instrument's laser lines, filter sets, and the specific antibody conjugate.
Key Considerations for Dye Selection
The choice of fluorochrome should be tailored to the specific experimental context, with a primary consideration being the expression level of the target antigen.
-
For low-abundance antigens or rare cell populations: Brighter dyes like PE, APC, and Brilliant Violet™ 421 are recommended to ensure a robust signal that can be clearly distinguished from background noise.
-
For highly expressed antigens: Dimmer to moderately bright dyes such as this compound, FITC, and Alexa Fluor™ 488 are suitable and can help prevent signal saturation and reduce spectral spillover into adjacent channels.
Experimental Protocols
To achieve optimal and reproducible results, a standardized experimental protocol is crucial. The following is a general protocol for direct immunofluorescent staining of cell surface antigens for flow cytometry.
Reagents and Materials:
-
Cells of interest: In a single-cell suspension.
-
Staining Buffer: Phosphate-buffered saline (PBS) with 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05-0.1% sodium azide.
-
Fluorochrome-conjugated primary antibody: Specific to the target antigen.
-
Isotype control: A non-specific antibody of the same isotype and with the same fluorochrome conjugate as the primary antibody, used to determine background staining.
-
Flow cytometer tubes.
-
Centrifuge.
Staining Procedure:
-
Cell Preparation: Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in cold staining buffer.
-
Aliquotting: Dispense 100 µL of the cell suspension (1 x 10⁵ cells) into each flow cytometer tube.
-
Antibody Addition: Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody to the respective tubes. Add the same concentration of the isotype control to a separate tube.
-
Incubation: Gently vortex the tubes and incubate for 20-30 minutes at 2-8°C in the dark.
-
Washing: Add 2 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant without disturbing the cell pellet.
-
Resuspension: Resuspend the cell pellet in 500 µL of cold staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Keep the samples at 2-8°C and protected from light until analysis.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for consistent results. The following diagram illustrates the key steps in a typical flow cytometry experiment comparing different fluorescent dyes.
The logical relationship for selecting a dye based on antigen expression is a critical aspect of panel design.
Safety Operating Guide
Proper Disposal of Sulfo-Cy3(Me)COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Sulfo-Cy3(Me)COOH, a fluorescent dye commonly used in biological labeling. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific product in use. While a closely related compound, Sulfo-Cyanine 3 carboxylic acid, is not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS), general safe laboratory practices should always be observed[1].
Personal Protective Equipment (PPE):
-
Gloves: Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory and local regulations[2].
-
Eye Protection: Wear safety glasses or goggles to prevent eye contact[1].
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling[1].
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid its release into the environment. Do not dispose of this compound down the drain [2].
-
Collection of Waste:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, microfuge tubes), and grossly contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
For solid waste, such as powder spills, carefully sweep up the material and place it in a suitable, sealed container for disposal[2].
-
-
Waste Container Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C33H48N2O8S2 (for Sulfo-cyanine-5-carboxylic acid) | [2] |
| Molecular Weight | 656.81 g/mol (for Sulfo-cyanine-5-carboxylic acid) | [2] |
| Appearance | Solid | MedchemExpress, AAT Bioquest Product Pages |
| Solubility | Water soluble | AAT Bioquest Product Page |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Sulfo-Cy3(Me)COOH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Sulfo-Cy3(Me)COOH, a fluorescent dye. Adherence to these procedures is essential to ensure personal safety and proper disposal.
Properties of this compound
| Property | Value | Source |
| CAS Number | 1121756-11-3 | [2][3] |
| Molecular Formula | C30H36N2O8S2 | [2] |
| Molecular Weight | 616.75 g/mol | [2] |
| Appearance | Solid | |
| Excitation Max (λex) | 554 nm | |
| Emission Max (λem) | 568 nm | |
| Solubility | Well soluble in water, DMF, DMSO |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.
| Body Part | PPE Item | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Dispose of contaminated gloves immediately. |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept fully buttoned. |
| Eyes/Face | Safety goggles | Use tightly sealed safety goggles to protect against dust particles and splashes. |
| Respiratory | Respirator | For handling the powder, a fit-tested N95 or higher-rated respirator may be required to prevent inhalation of fine particles, especially if engineering controls like a fume hood are not available. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the general procedure for preparing and handling this compound solutions for labeling experiments.
-
Preparation and Weighing:
-
Handle the solid dye powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Use non-sparking tools for handling.
-
Weigh the required amount of this compound in a clean, tared container.
-
-
Dissolution:
-
Since this compound is a sulfonated cyanine (B1664457) dye, it is soluble in aqueous buffers.
-
Dissolve the weighed dye in the appropriate aqueous buffer for your experiment. If using organic solvents like DMSO or DMF, add the solvent to the dry compound first to ensure complete dissolution before adding to an aqueous solution.
-
Vortex or sonicate briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Add the dissolved dye solution to your sample (e.g., protein, nucleic acid) according to your specific experimental protocol.
-
Protect the solution from light during incubation to prevent photobleaching of the dye.
-
-
Storage:
-
Store the solid compound and stock solutions protected from light.
-
For short-term storage of stock solutions (up to 1 month), -20°C is recommended.
-
For long-term storage (up to 6 months), -80°C is recommended.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all liquid waste containing the dye in a clearly labeled, sealed container. The label should include "Hazardous Waste," "Fluorescent Dye Waste," and the chemical name "this compound."
-
Contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Disposal Procedure:
-
Do not pour fluorescent dye waste down the drain.
-
Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Fluorescent materials often require special disposal procedures due to their potential environmental impact.
-
Experimental Workflow
Caption: Workflow for handling this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
